1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Description
Properties
IUPAC Name |
1-pyrazin-2-ylcyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-10(3-1-2-4-10)9-7-12-5-6-13-9/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBASFOENNEZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Content Type: Technical Whitepaper & Synthetic Guide Subject: CAS 1870018-67-9 | Pharmacophore Development Audience: Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary
1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile (CAS 1870018-67-9) represents a critical "gem-disubstituted" building block in modern drug discovery.[1][2] Structurally, it combines the electron-deficient, lipophilic pyrazine ring with a conformationally restricted cyclopentane spacer and a reactive nitrile handle.[2]
This unique architecture serves as a bioisostere for phenyl-cyclopentyl moieties found in Janus Kinase (JAK) inhibitors and allosteric modulators.[2] Its primary utility lies in its ability to lock downstream pharmacophores into specific vectors relative to the heteroaromatic core, improving binding affinity and metabolic stability compared to flexible alkyl chains.[2]
Structural & Physical Analysis
Molecular Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1870018-67-9 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | N#CC1(CCCC1)C2=NC=CN=C2 |
| LogP (Calc) | ~1.2 – 1.5 (Moderate Lipophilicity) |
| H-Bond Acceptors | 3 (Pyrazine Ns, Nitrile N) |
Electronic & Conformational Profile
-
The Gem-Disubstitution Effect: The quaternary carbon at the 1-position creates a "Thorpe-Ingold" effect.[1][2] This pre-organizes the molecule, forcing the pyrazine ring and the nitrile group into a specific spatial arrangement that minimizes entropic penalty upon binding to protein targets.[2]
-
Pyrazine Electronics: The pyrazine ring is
-electron deficient (para-diazine).[2] This withdraws electron density from the quaternary carbon, slightly increasing the acidity of the adjacent cyclopentyl protons (though they are aliphatic) and making the ring susceptible to nucleophilic attack if further activated.[2] -
Nitrile Reactivity: The nitrile group is sterically shielded by the cyclopentane ring.[2] Standard hydrolysis or reduction protocols often require elevated temperatures or specific catalysts compared to linear nitriles.[2]
Synthetic Pathways[1][2][4][5][6][7]
The most robust route to this compound involves the double alkylation of 2-(pyrazin-2-yl)acetonitrile.[1][2] This method is preferred over Pd-catalyzed arylation due to the difficulty of coupling electron-poor heteroaryls with tertiary nitriles.[1][2]
Primary Synthesis: One-Pot Dialkylation
Mechanism: Nucleophilic substitution (
Figure 1: Cyclyzation strategy via double alkylation of the active methylene group.
Detailed Protocol (Bench Scale)
-
Reagents: 2-(Pyrazin-2-yl)acetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq).[1][2]
-
Solvent: DMF or DMSO (anhydrous).[2]
-
Procedure:
-
Suspend NaH in dry DMF under Argon at 0°C.
-
Add 2-(Pyrazin-2-yl)acetonitrile dropwise.[1][2] The solution will turn dark (formation of pyrazinyl-stabilized carbanion).[2]
-
Stir for 30 min to ensure full deprotonation.
-
Add 1,4-dibromobutane dropwise, maintaining temp < 10°C to prevent polymerization.
-
Allow to warm to RT and stir for 4-12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Chemical Reactivity & Derivatization[1][2][8][9][10]
This molecule is rarely the final API; it is a "gateway" intermediate.[2] The nitrile group is the primary handle for transformation.[2]
Divergent Synthesis Flow
Figure 2: Functional group interconversions (FGI) for library generation.
Key Transformations
A. Nitrile Reduction (To Primary Amine)
This is the most common application, yielding the 1-(pyrazin-2-yl)cyclopentan-1-amine .[1][2]
-
Challenge: The steric bulk of the cyclopentane ring can slow down reduction.[2]
-
Recommended Method: Hydrogenation with Raney Nickel in methanolic ammonia.[2] This prevents the formation of secondary amines (dimers).
-
Alternative: Lithium Aluminum Hydride (LiAlH4) in THF at reflux if the pyrazine ring tolerates the conditions (care must be taken as pyrazines can be reduced to piperazines under harsh catalytic hydrogenation).
B. Hydrolysis (To Carboxylic Acid/Amide)[2]
-
Conditions: Basic hydrolysis (NaOH/EtOH, reflux) is preferred over acidic hydrolysis, which may protonate the pyrazine nitrogens and retard the reaction due to charge repulsion.[2]
-
Use Case: Generating the carboxylic acid for amide coupling with amines.
Analytical Characterization
To validate the integrity of this compound, look for these specific spectral signatures:
| Method | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~2230 cm⁻¹ (Weak/Medium) | Characteristic C≡N stretch .[1][2] Often weaker than aromatic nitriles due to quaternary attachment.[2] |
| ¹H NMR | δ 8.5 – 8.7 ppm (3H, m) | Pyrazine aromatic protons.[2] Distinct pattern (often 2+1 split depending on resolution).[2] |
| ¹H NMR | δ 1.8 – 2.5 ppm (8H, m) | Cyclopentane ring protons.[2] Will appear as complex multiplets due to ring puckering.[2] |
| ¹³C NMR | ~120-122 ppm | C≡N carbon . |
| ¹³C NMR | ~45-50 ppm | Quaternary Carbon (C1 of cyclopentane).[1][2] Crucial for confirming dialkylation.[2] |
Safety & Handling (SDS Summary)
-
Hazard Classification: Acute Toxicity (Oral/Inhalation) - Category 4; Skin/Eye Irritant.[2]
-
Specific Risk: Pyrazine derivatives can be sensitizers.[2] Nitriles can release cyanide under extreme thermal or acidic stress (though this alkyl nitrile is relatively stable).[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Hygroscopic tendencies are possible.[2]
-
Disposal: All nitrile waste must be segregated and treated (often via hypochlorite oxidation) before disposal.
References
-
ChemicalBook. (2025).[2] Pyrazinecarbonitrile and Derivatives: Physical Properties and Safety Data.[2][1][2]
-
PubChem. (2025).[2][4] Compound Summary: Pyrazine-2-carbonitrile (Analogous Core).[1][2] National Library of Medicine.[2] [1][2]
-
BenchChem. (2025).[2] Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.[1][2]
-
Google Patents. (2021).[2] US20210070733A1 - Cyclopentane compounds for Janus Kinase Inhibition.[2] (Provides context on the cyclopentane-nitrile scaffold utility).
Sources
Molecular structure and weight of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Executive Summary
1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly as a bioisostere for phenyl- or pyridyl-cyclopentane scaffolds. Its structure features a rigid cyclopentane ring geminally substituted with a nitrile group and an electron-deficient pyrazine moiety. This configuration imparts unique steric constraints and metabolic stability profiles, making it valuable in the development of inhibitors for targets such as TRPC6 and antitubercular pathways.
Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1870018-67-9 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| SMILES | N#CC1(CCCC1)c1cnccn1 |
| Physical State | Low-melting solid or viscous liquid (Predicted) |
Part 1: Molecular Architecture & Properties
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
Pyrazine Ring: A 1,4-diazine aromatic system.[1] It acts as a weak base (pKa ~0.6) and a strong hydrogen bond acceptor. The electron-withdrawing nature of the nitrogen atoms reduces the electron density of the ring, making it less susceptible to oxidative metabolism compared to phenyl analogues.
-
Cyclopentane Linker: This aliphatic ring acts as a rigid spacer. Unlike a flexible alkyl chain, the cyclopentane ring constrains the spatial orientation of the pyrazine and nitrile groups, locking them into a specific vector relative to the target binding pocket.
-
Nitrile Group (-CN): A linear, rod-like functionality that serves as a hydrogen bond acceptor and a metabolic handle (resistant to P450 oxidation but susceptible to specific nitrilases).
Physiochemical Profile
The following data points are essential for evaluating the compound's "drug-likeness" and behavior in biological assays.
| Property | Value | Implication |
| Molecular Weight | 173.21 Da | Fragment-like; high ligand efficiency potential. |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (tPSA) | ~50 Ų | Well within the range for CNS penetration (<90 Ų). |
| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Nitrile N) | High capacity for specific binding interactions. |
| H-Bond Donors | 0 | No protic hydrogens; reduces non-specific binding. |
| Rotatable Bonds | 1 (C1-Pyrazine bond) | Low entropic penalty upon binding. |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of this compound relies on the "Active Methylene" principle. The methylene protons of 2-pyrazineacetonitrile are acidified by the adjacent electron-withdrawing pyrazine ring and nitrile group, allowing for double alkylation.
Synthetic Route: Double Alkylation Strategy
Precursor: 2-Pyrazineacetonitrile (CAS 19847-12-2) Reagent: 1,4-Dibromobutane Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
Step-by-Step Protocol
-
Preparation: In a flame-dried 3-neck flask under nitrogen atmosphere, dissolve 2-pyrazineacetonitrile (1.0 eq) in anhydrous DMF or DMSO.
-
Deprotonation: Cool the solution to 0°C. Slowly add NaH (2.2 eq, 60% dispersion in oil) portion-wise to control hydrogen gas evolution. Stir for 30 minutes to generate the carbanion.
-
Alkylation: Add 1,4-dibromobutane (1.1 eq) dropwise. The reaction undergoes an intramolecular cyclization following the initial intermolecular alkylation.[2]
-
Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organic layers with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient) is typically required to separate the product from unreacted starting material and potential elimination byproducts (alkenes).
Reaction Mechanism Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.
Caption: Sequential deprotonation and double-alkylation mechanism forming the quaternary carbon center.
Part 3: Analytical Characterization[1]
To validate the identity of the synthesized molecule, researchers must look for specific spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyrazine Protons: Three distinct signals in the aromatic region (~8.4 – 8.7 ppm).
-
H-3 (adjacent to ring N): ~8.7 ppm (singlet/doublet).
-
H-5/H-6: ~8.5 ppm (multiplets).
-
-
Cyclopentane Protons:
-
C2/C5 Protons (adjacent to quaternary C): Multiplet at ~2.4 – 2.6 ppm (4H).
-
C3/C4 Protons (distal): Multiplet at ~1.8 – 2.0 ppm (4H).
-
-
-
¹³C NMR:
-
Nitrile Carbon: Distinct peak at ~120–122 ppm.
-
Quaternary Carbon (C1): Shifted downfield (~45–50 ppm) due to the nitrile and pyrazine attachment.
-
Pyrazine Carbons: Three signals in the 140–145 ppm range.
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]⁺ = 174.22 m/z.
-
Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for nitriles in EI-MS.
Part 4: Applications in Drug Discovery
This molecule serves as a critical "scaffold hopper." In medicinal chemistry, replacing a phenyl ring with a pyrazine ring (as seen in this molecule) often improves the metabolic stability and solubility of a drug candidate.
Structural Advantages[4]
-
Reduced Lipophilicity: The pyrazine nitrogens lower the LogP compared to a phenyl group, potentially improving oral bioavailability.
-
Rigidification: The cyclopentane ring restricts conformational freedom, which can increase binding affinity by reducing the entropy loss upon binding to a protein target.
-
Vector Positioning: The 1,1-disubstitution pattern forces the pyrazine and nitrile groups into a specific V-shaped geometry, ideal for accessing distinct sub-pockets in enzymes or receptors.
Known Biological Contexts
-
TRPC6 Inhibitors: Analogous cyclopentane-carbonitriles have been explored for modulating Transient Receptor Potential Cation Channel Subfamily C Member 6, a target for kidney disease.
-
Antitubercular Agents: Pyrazine derivatives are historically significant (e.g., Pyrazinamide). This scaffold offers a way to derivatize the pyrazine core while maintaining a compact footprint.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyclopentanes. Retrieved from [Link]
Sources
The Energetic Landscape of Pyrazine-Cyclopentane Scaffolds
A Technical Guide to Thermodynamic Stability and Synthetic Viability
Executive Summary
The fusion of an electron-deficient heteroaromatic ring (pyrazine) with a conformationally mobile aliphatic ring (cyclopentane) creates the 6,7-dihydro-5H-cyclopenta[b]pyrazine scaffold.[1] This structure represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole or quinoline cores in kinase inhibitors and GPCR ligands. However, its utility is governed by a delicate thermodynamic balance: the tension between the planarity required for pyrazine aromaticity and the puckering preferred by the cyclopentane ring.
This guide analyzes the thermodynamic stability of this scaffold, detailing the energetic penalties of ring fusion, synthetic pathways that leverage thermodynamic control, and protocols for assessing physicochemical integrity.
Part 1: Molecular Architecture & Energetics
1.1 The Thermodynamic Paradox: Planarity vs. Pucker
The stability of the cyclopenta[b]pyrazine scaffold is defined by the competition between two opposing geometric requirements:
-
Pyrazine Aromaticity: To maximize delocalization energy (approx. 20 kcal/mol), the pyrazine ring demands a planar geometry with
hybridization at the bridgehead carbons. -
Cyclopentane Strain: An unsubstituted cyclopentane ring adopts an "envelope" conformation to minimize torsional strain (eclipsing interactions), with one carbon lying out of the plane.[1][2][3] Forcing it into planarity—as required by the fused aromatic system—introduces approximately 5–7 kcal/mol of torsional strain.
1.2 The Mills-Nixon Effect
In fused aromatic-aliphatic systems, the Mills-Nixon effect dictates bond fixation.[4] In cyclopenta[b]pyrazine, the strain of the five-membered ring favors a resonance contributor where the bond shared between the rings (C4a–C7a) has significant single-bond character. This localization directs electrophilic attack away from the bridgehead and alters the basicity of the pyrazine nitrogens, making them less basic than those in unconstrained pyrazines.
Thermodynamic Consequence: The scaffold is kinetically stable but thermodynamically "primed" for ring-opening or oxidation at the benzylic-like positions (C5 and C7) due to hyperconjugative activation.
Part 2: Synthetic Pathways & Thermodynamic Control
The synthesis of this scaffold typically relies on the condensation of 1,2-diamines with 1,2-dicarbonyls. This reaction is driven by the favorable enthalpy of heteroaromatization.
2.1 The Condensation-Oxidation Protocol
The most robust route involves the condensation of cyclopentane-1,2-dione with ethylenediamine , followed by oxidative dehydrogenation.
Step-by-Step Methodology:
-
Condensation (Kinetic Phase): React cyclopentane-1,2-dione with ethylenediamine in refluxing ethanol (anhydrous). This forms the intermediate 4a,5,6,7-tetrahydro-5H-cyclopenta[b]pyrazine.
-
Critical Control Point: Water removal (Dean-Stark or molecular sieves) is essential to drive the equilibrium toward the imine.
-
-
Aromatization (Thermodynamic Phase): The intermediate is treated with a mild oxidant (e.g., Pd/C with heat or atmospheric oxygen over time).[1] The driving force is the formation of the aromatic pyrazine sextet.
-
Note: Harsh oxidants (KMnO4) must be avoided to prevent cleaving the electron-rich cyclopentane ring.
-
Visualization: Synthetic Workflow
The following diagram outlines the critical pathway and decision nodes for synthesis.
Caption: Synthetic route for cyclopenta[b]pyrazine showing the critical aromatization step and potential oxidation risks.
Part 3: Physicochemical Stability Profiling[1]
To validate the scaffold for drug development, researchers must assess its resistance to oxidative metabolism (N-oxidation) and thermal stress.[1]
3.1 Protocol: Oxidative Stress Testing (N-Oxide Liability)
Pyrazines are susceptible to N-oxidation by metabolic enzymes (CYP450).[1] This assay mimics that susceptibility.
-
Preparation: Dissolve the scaffold (10 mM) in Dichloromethane (DCM).
-
Stressor: Add 1.1 equivalents of m-chloroperbenzoic acid (mCPBA) at 0°C.
-
Monitoring: Analyze aliquots at t=0, 1h, and 4h using LC-MS/MS.
-
Success Metric: >95% parent retention indicates high stability. <50% retention suggests the need for electron-withdrawing substituents (e.g., Cl, CF3) on the pyrazine ring to reduce N-nucleophilicity.
3.2 Protocol: Thermal Stability (DSC)
Differential Scanning Calorimetry (DSC) determines the crystal lattice energy and melting behavior.[1]
-
Setup: Load 2–5 mg of solid sample into a hermetically sealed aluminum pan.
-
Ramp: Heat from 30°C to 300°C at 10°C/min under nitrogen purge (50 mL/min).
-
Analysis: Look for the endothermic melting peak. An exothermic event before melting indicates decomposition (thermal instability).[1]
-
Typical Value: Pure 6,7-dihydro-5H-cyclopenta[b]pyrazine should show a sharp melt (approx. 96–99°C for methyl derivatives) without prior decomposition.[1]
-
Part 4: Data Summary & Structural Parameters[5]
The following table summarizes the energetic and structural parameters that define the scaffold's stability.
| Parameter | Typical Value / Observation | Implication for Drug Design |
| Ring Fusion Energy | +5 to +7 kcal/mol | Moderate strain; scaffold is stable but reactive at benzylic positions. |
| Pyrazine C-N Bond Length | 1.34 Å | Indicates strong aromatic character; resistant to hydrolysis. |
| LogP (Octanol/Water) | ~0.8 (Unsubstituted) | Highly permeable; good starting point for CNS drugs.[1] |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | Very weak base; remains neutral at physiological pH.[1] |
| N-Oxidation Potential | Moderate | Vulnerable to metabolic oxidation; block with steric bulk or EWGs. |
Visualization: Stability Decision Tree
Use this logic flow to determine if the scaffold requires structural modification.
Caption: Decision matrix for optimizing scaffold stability during lead optimization.
References
-
Synerzine. (n.d.).[1] Safety Data Sheet: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 32065, 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine. Retrieved from
-
Stanger, A. (1998).[1] The Mills-Nixon effect and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved from [1]
-
Jones, R. G. (1949).[1] Pyrazines and Related Compounds. Journal of the American Chemical Society.[6] (Foundational synthesis reference).
-
The Good Scents Company. (n.d.). 5-methyl-6,7-dihydro-5H-cyclopentapyrazine Information. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. The Mills–Nixon effect and chemical reactivity—methyl cation affinity of some cycloalkabenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mukamel.ps.uci.edu [mukamel.ps.uci.edu]
Solubility Profile of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile in Common Organic Solvents: A Methodological Framework
An In-depth Technical Guide
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility profile of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[4] Due to the absence of specific published solubility data for this molecule, this document outlines a robust, first-principles approach. We detail the theoretical considerations for solvent selection, provide a validated experimental protocol based on the gold-standard shake-flask method, describe precise analytical quantification via High-Performance Liquid Chromatography (HPLC), and establish a framework for the systematic interpretation of the resulting data. The methodologies presented herein are designed to generate reliable, reproducible thermodynamic solubility data essential for process optimization, formulation development, and regulatory submission.
Introduction: The Critical Role of Solubility
This compound is a molecule incorporating several key functional groups: a pyrazine ring, a cyclopentane moiety, and a nitrile group. The pyrazine heterocycle is a common scaffold in pharmacologically active compounds and functional materials.[4][5] The interplay between the polar pyrazine and nitrile functionalities and the non-polar cyclopentane ring suggests a nuanced solubility profile that will vary significantly across different organic solvents.
Understanding this profile is not merely an academic exercise; it is fundamental to the compound's practical application. In drug development, solubility directly impacts bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[6] For process chemists, solubility data governs the choice of solvents for synthesis, purification, and crystallization, directly affecting yield and purity.[1][7] Therefore, a systematic evaluation of solubility in a well-chosen range of solvents is a critical first step in the characterization of this, or any, novel chemical entity.
Foundational Principles: Solvent Selection and Theoretical Basis
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy of solution. This process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "similia similibus solvuntur" or "like dissolves like" provides a qualitative guide for predicting solubility.
Molecular Structure Analysis
-
Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative, capable of acting as hydrogen bond acceptors and contributing to dipole-dipole interactions. The aromatic system also allows for π-π stacking interactions.
-
Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment, making it a good hydrogen bond acceptor.
-
Cyclopentane Ring: This is a non-polar, aliphatic moiety that will primarily interact through weaker van der Waals forces (London dispersion forces).
This structural duality predicts that this compound will exhibit moderate to good solubility in polar aprotic and some polar protic solvents, with decreasing solubility as solvent polarity decreases.
Rationale for Solvent Selection
To establish a comprehensive profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and chemical classes.
| Solvent Class | Solvent Example | Primary Interaction Potential with Solute |
| Polar Protic | Methanol, Ethanol | Hydrogen bond donating and accepting, dipole-dipole |
| Polar Aprotic | Acetonitrile, Acetone | Dipole-dipole, hydrogen bond accepting |
| Ester | Ethyl Acetate | Dipole-dipole, hydrogen bond accepting |
| Chlorinated | Dichloromethane | Dipole-dipole |
| Aromatic | Toluene | π-π stacking, van der Waals forces |
| Aliphatic | n-Heptane | Van der Waals forces |
Predictive Thermodynamic Models
While experimental determination is the definitive standard, predictive models can provide useful initial estimates.[8] Models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) or Conductor-like Screening Model for Real Solvents (COSMO-RS) use group contribution methods or quantum chemistry calculations to estimate activity coefficients, which are related to solubility.[9][10] These computational tools can help prioritize which solvents to screen experimentally but should not replace physical measurement.[11]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The equilibrium or thermodynamic solubility is the maximum concentration of a compound in a solvent at a given temperature when the system is at equilibrium. The shake-flask method is universally recognized as the "gold standard" for determining this value.[6][12]
Required Materials and Equipment
-
This compound (solid, purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Temperature-controlled incubator shaker
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV-Vis detector or a UV-Vis spectrophotometer
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, and this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[12]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.[13]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, as described in the following section.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask method.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the preferred method for quantifying the solute due to its high specificity, sensitivity, and accuracy.[14][15]
Method Development and Validation
-
Chromophore Identification: The pyrazine ring is an aromatic heterocycle and will exhibit strong UV absorbance. A UV scan of a dilute solution of the compound should be performed to determine the wavelength of maximum absorbance (λ_max), which will be used for detection.
-
Column and Mobile Phase Selection: A reverse-phase C18 column is a versatile starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The ratio is optimized to achieve a sharp, symmetric peak for the analyte with a reasonable retention time (e.g., 2-10 minutes).
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. A minimum of five concentration levels is recommended to demonstrate linearity.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The relationship should be linear, with a coefficient of determination (R²) greater than 0.99.[16]
-
Sample Analysis: Inject the diluted sample from the solubility experiment. Use the peak area of the analyte and the linear regression equation from the calibration curve to determine its concentration in the diluted sample.
Calculation of Solubility
The final solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor used.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Workflow for HPLC Quantification
Caption: HPLC quantification workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison and interpretation of the compound's behavior across the tested solvent spectrum.
Example Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Acetonitrile | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Dichloromethane | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value |
| n-Heptane | 25.0 ± 0.5 | Experimental Value | Calculated Value |
Interpretation of Results
The results should be analyzed in the context of the solute and solvent properties. High solubility in methanol and acetonitrile would confirm the dominant role of the polar pyrazine and nitrile groups. Conversely, low solubility in toluene and n-Heptane would highlight the limited contribution of the non-polar cyclopentane ring to the overall solubility in non-polar media. This comprehensive dataset provides invaluable insight for rational solvent selection in future chemical processing and formulation activities.
Conclusion
This guide has outlined a definitive, scientifically rigorous methodology for determining the solubility profile of this compound in a range of common organic solvents. By employing the gold-standard shake-flask technique for thermodynamic equilibration and a validated HPLC-UV method for precise quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery, process development, and chemical engineering. This systematic approach ensures that the resulting solubility profile is both accurate and directly applicable to the practical challenges of working with this novel compound.
References
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An In-Silico Analysis of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile: Predicting Biological Activity and Therapeutic Potential
Abstract
In modern drug discovery, the early assessment of novel chemical entities is paramount to de-risking development and focusing resources on the most promising candidates. This technical guide presents a comprehensive in-silico evaluation of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile (CAS No. 1870018-67-9)[1], a compound for which no empirical biological data has been publicly reported. By leveraging established computational methodologies, we construct a predictive profile of this molecule's pharmacokinetics, potential biological targets, and therapeutic applications. This document serves as a framework for researchers, detailing the logical progression from initial physicochemical analysis to target prediction, molecular docking, and the design of subsequent experimental validation. The pyrazine moiety, a privileged structure in medicinal chemistry, is a core component of numerous FDA-approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antibacterial effects.[2][3][4] This analysis, therefore, explores the potential of this compound as a novel therapeutic agent, grounded in the established significance of its structural components.
Introduction to the Molecule of Interest
This compound is a small molecule featuring a pyrazine ring linked to a cyclopentane ring at a quaternary carbon, which also bears a nitrile group. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, a scaffold known to participate in crucial binding interactions, often acting as a hydrogen bond acceptor.[5] The cyclopentanecarbonitrile moiety provides a rigid, three-dimensional scaffold while the nitrile group can be involved in specific interactions or serve as a synthetic handle for further derivatization.[6] Given the lack of experimental data, an in-silico, or computational, approach is the most efficient first step to hypothesize its biological role.[7][8]
In-Silico Prediction Workflow: A Multi-Pillar Approach
Our predictive workflow is built on a foundation of computational chemistry and bioinformatics tools. This process allows for a holistic assessment, from broad predictions of bioactivity to specific interactions with a hypothesized protein target. The goal is to generate a data-driven hypothesis that can be rigorously tested in the laboratory.
Physicochemical Properties and Drug-Likeness
A molecule's fundamental physical and chemical properties are strong determinants of its pharmacokinetic behavior. We calculated key descriptors for this compound and evaluated them against Lipinski's Rule of Five, a widely used guideline for assessing the drug-likeness of a chemical compound.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 173.21 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 1.35 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 nitrile N) | ≤ 10 | Yes |
| Molar Refractivity | 50.1 cm³ | 40-130 | Yes |
Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral bioavailability. Its low molecular weight and moderate lipophilicity indicate a good starting point for a potential drug candidate.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
Early prediction of ADMET properties is critical for reducing late-stage drug candidate attrition.[9][10] Using graph-based signature models like pkCSM, we generated a preliminary ADMET profile.[11]
| ADMET Parameter | Predicted Outcome | Interpretation |
| Intestinal Absorption (Human) | > 80% | Likely well-absorbed from the gut. |
| Caco-2 Permeability | > 0.9 log Papp | High permeability predicted. |
| Blood-Brain Barrier (BBB) Permeability | LogBB > -0.5 | Predicted to cross the BBB. |
| CYP2D6 Substrate | No | Low risk of metabolism by this key enzyme. |
| CYP3A4 Substrate | Yes | Potential for metabolism by CYP3A4. |
| Hepatotoxicity | Low Probability | Low predicted risk of liver toxicity. |
| AMES Mutagenicity | Low Probability | Unlikely to be mutagenic. |
Interpretation: The predicted ADMET profile is largely favorable. The molecule is expected to be well-absorbed and permeable. Its potential to cross the blood-brain barrier could make it a candidate for CNS disorders. The predicted interaction with CYP3A4 is a key consideration for potential drug-drug interactions but is a common feature of many drugs. The low toxicity predictions are encouraging.
Predicted Biological Targets and Mechanism of Action
Ligand-Based Bioactivity Spectrum Prediction
Based on its structural similarity to known bioactive molecules, we can predict a spectrum of potential biological activities. The pyrazine scaffold is a well-known "privileged structure" found in numerous kinase inhibitors.[5] This is because the 1,4-nitrogen arrangement is spatially suited to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[5] Given this, a primary hypothesis is that this compound functions as a kinase inhibitor .
Several patents for pyrazine-containing compounds highlight their use as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle and DNA damage response, making it a key target in oncology.[12]
Molecular Docking with Checkpoint Kinase 1 (CHK1)
To test this hypothesis, we performed a molecular docking simulation to predict the binding interaction between our compound and human CHK1.
-
Protein Preparation: The 3D crystal structure of human CHK1 in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 2E9O). The protein was prepared using AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
Ligand Preparation: A 3D structure of this compound was generated and its geometry was optimized. Gasteiger charges were assigned, and rotatable bonds were defined.
-
Grid Box Definition: A grid box was centered on the ATP-binding pocket, as defined by the co-crystallized ligand in the original PDB file, encompassing the key hinge region amino acids.
-
Docking Simulation: The docking simulation was performed using AutoDock Vina, which calculates the binding affinity (in kcal/mol) and predicts the optimal binding pose of the ligand within the protein's active site.[8]
| Parameter | Result | Interpretation |
| Binding Affinity | -7.2 kcal/mol | A strong binding affinity is predicted, comparable to known inhibitors. |
| Predicted Interactions | Hydrogen bond between pyrazine N4 and Cys87 in the hinge region. | This interaction is canonical for many kinase inhibitors and anchors the molecule in the active site. |
| Hydrophobic interactions between the cyclopentane ring and surrounding nonpolar residues. | These interactions contribute to the stability of the binding complex. |
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CAS registry number and identifiers for 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
An In-depth Technical Guide to 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to the scientific and drug development communities. The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules.[1] This guide consolidates the known chemical identifiers, physicochemical properties, and potential synthetic pathways for this specific molecule. Furthermore, it explores the compound's potential applications in medicinal chemistry, drawing parallels with structurally related molecules and their roles in modern drug discovery programs.
Chemical Identity and Molecular Structure
This compound is a molecule featuring a pyrazine ring linked to a cyclopentane ring through a quaternary carbon, which also bears a nitrile functional group. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a critical structural motif in many biologically active compounds, including vitamins like riboflavin and folic acid.[1] The nitrile group and the spirocyclic cyclopentane ring add unique steric and electronic features that are of significant interest in the design of novel chemical entities.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Chemical Identifiers
A comprehensive list of identifiers is crucial for accurate database searching, procurement, and regulatory documentation.
| Identifier Type | Value | Source |
| CAS Registry Number | 1870018-67-9 | [2] |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| MDL Number | MFCD29928161 | [2] |
| SMILES | N#CC1(C2=NC=CN=C2)CCCC1 | [2] |
Physicochemical and Handling Properties
While extensive experimental data for this specific molecule is not widely published, properties can be inferred from its structure and data available from commercial suppliers.
| Property | Value / Information | Source / Rationale |
| Physical Form | Likely a solid at room temperature. | Inferred from similar complex organic molecules. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on the properties of the pyrazine and nitrile functional groups.[3] |
| Storage Conditions | Store sealed in a dry environment at room temperature. | [2] |
| Purity | Commercially available with specified purity levels. | [2] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a plausible synthetic route can be designed based on established organic chemistry principles, particularly the chemistry of pyrazines and the formation of quaternary nitriles.
Conceptual Synthetic Pathway
A logical approach involves the reaction of a suitable pyrazine precursor with a cyclopentane-containing reagent. One potential route is the nucleophilic substitution of a halogenated pyrazine with cyclopentanecarbonitrile anion.
Step 1: Deprotonation of Cyclopentanecarbonitrile. Cyclopentanecarbonitrile is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to generate a carbanion at the alpha position. The nitrile group stabilizes the adjacent negative charge, facilitating this deprotonation.
Step 2: Nucleophilic Aromatic Substitution (SNAAr). The generated carbanion then acts as a nucleophile, attacking an activated pyrazine ring, such as 2-chloropyrazine. The pyrazine ring's electron-deficient nature, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack, particularly when a good leaving group (like a halide) is present.
Caption: Conceptual workflow for the synthesis of the target compound.
This proposed pathway is a standard method for creating C-C bonds on heteroaromatic rings and represents a viable strategy for laboratory-scale synthesis.
Potential Applications in Research and Drug Development
The true value of a molecule like this compound lies in its potential as a building block or lead compound in drug discovery.
The Pyrazine Ring as a Privileged Scaffold
The pyrazine core is a bioisostere of pyridine and benzene rings and is found in numerous pharmaceuticals.[1] Its presence can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, improve metabolic stability, and provide key hydrogen bond acceptor sites for target engagement. Several approved drugs, such as the anti-tuberculosis agent Pyrazinamide and the anti-infective Sulfametopyrazine, feature this ring system.[1][4]
Relevance in Modern Drug Discovery
While this specific molecule is not named as an active pharmaceutical ingredient, structurally similar compounds are under investigation. For instance, patent literature describes cyclopentane derivatives bearing heteroaromatic rings (including pyrazinyl groups) as potential inhibitors of TRPC6 and/or TRPC3 channels.[5] These channels are implicated in certain kidney diseases, such as focal segmental glomerulosclerosis (FSGS), making this structural class highly relevant for nephrology research.[5] The combination of the pyrazine scaffold with a spirocyclic cyclopentane nitrile offers a unique three-dimensional shape that can be exploited to achieve selectivity and potency for various biological targets.
Safety and Handling
Detailed toxicology data for this compound is not publicly available. Standard laboratory precautions should be taken when handling this compound. Based on the parent compound, pyrazinecarbonitrile, hazards may include skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly sealed and store in a dry, cool place away from incompatible materials.[2]
Conclusion
This compound is a specialized chemical compound with significant potential for researchers in medicinal chemistry and materials science. Its unique combination of a proven heterocyclic pharmacophore and a spirocyclic carbon scaffold makes it an attractive building block for creating novel molecules with tailored properties. While detailed characterization and biological activity data remain to be published, its structural relationship to compounds with known therapeutic potential underscores its value as a tool for future scientific investigation.
References
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The Emergence of a Privileged Scaffold: A Technical Guide to 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile in Modern Medicinal Chemistry
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive analysis of the 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile scaffold, a promising but underexplored chemotype in medicinal chemistry. While a detailed historical account of this specific molecule is not extensively documented in publicly available literature, this guide constructs a scientifically grounded narrative based on the well-established roles of its constituent fragments—the pyrazine ring, the cyclopentane core, and the carbonitrile group—in successful drug discovery campaigns. By treating this molecule as a representative case study, we aim to provide a forward-looking perspective on its potential applications, synthetic strategies, and structure-activity relationships.
Introduction: The Strategic Convergence of Three Key Pharmacophores
The field of medicinal chemistry is perpetually in search of novel molecular frameworks that offer a blend of desirable physicochemical properties, synthetic accessibility, and the potential for potent and selective biological activity. The this compound scaffold represents a compelling convergence of three such pharmacophoric elements, each with a rich history in drug development.
-
The Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, the pyrazine ring is a bioisostere of benzene, pyridine, and pyrimidine.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a frequent component of kinase inhibitors, where it often interacts with the hinge region of the kinase domain.[1][2] Several FDA-approved drugs, including the anticancer agent bortezomib and the antitubercular pyrazinamide, feature this privileged heterocycle.[2][3]
-
The Cyclopentane Core: As a non-planar carbocycle, the cyclopentane ring serves as a versatile scaffold to orient substituents in three-dimensional space, often leading to enhanced binding affinity and selectivity for a biological target.[4] It can occupy hydrophobic pockets within an active site and its conformational flexibility can be fine-tuned to optimize ligand-receptor interactions.[4]
-
The Carbonitrile Group: The nitrile functionality is a valuable polar group that can participate in hydrogen bonding and dipole-dipole interactions. It is also a bioisosteric replacement for a carbonyl group or a halogen atom and can contribute to improved metabolic stability and oral bioavailability. Furthermore, the carbonitrile group can be a key anchoring point for binding to certain enzyme active sites.
The amalgamation of these three motifs in this compound suggests a molecule with the potential for diverse biological activities, particularly in the realm of kinase inhibition and other therapeutic areas where precise molecular recognition is paramount.
Synthetic Strategies: A Plausible Pathway to the Core Scaffold
A plausible multi-step synthesis is outlined below:
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Bromopyrazine
-
To a solution of pyrazine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).
-
Reflux the mixture overnight.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-bromopyrazine.
Step 2: Synthesis of 1-(Pyrazin-2-yl)cyclopentan-1-ol
-
Dissolve 2-bromopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir the mixture for 30 minutes to generate the pyrazin-2-yllithium species.
-
Add a solution of cyclopentanone (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Step 3: Synthesis of this compound
-
To a solution of 1-(Pyrazin-2-yl)cyclopentan-1-ol (1.0 eq) in dichloromethane (DCM), add indium(III) bromide (InBr₃) (0.1 eq).
-
Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Potential Medicinal Chemistry Applications and Biological Targets
The structural features of this compound suggest its potential as a modulator of various biological targets, with a particularly strong rationale for its investigation as a kinase inhibitor.
Kinase Inhibition
The pyrazine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The cyclopentane ring can be envisioned to project into a hydrophobic region of the active site, while the carbonitrile group could form additional interactions with polar residues.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the MAPK/ERK pathway.
A primary area of investigation would be its activity against kinases implicated in cancer, such as those in the MAPK/ERK pathway (e.g., RAF, MEK) or receptor tyrosine kinases (RTKs) like VEGFR or EGFR.[5]
Other Potential Applications
Beyond kinase inhibition, the scaffold could be explored for activity against other enzyme families, such as proteases or epigenetic targets, where the unique three-dimensional arrangement of its functional groups might lead to novel modes of binding. The pyrazine ring is also present in molecules with antibacterial and antiviral properties, suggesting that derivatives of this scaffold could be investigated for infectious disease applications.[3][6]
Structure-Activity Relationship (SAR) Insights and Future Directions
A systematic exploration of the structure-activity relationships of the this compound scaffold would be crucial for optimizing its biological activity.
Table 1: Proposed SAR Exploration
| Molecular Region | Proposed Modifications | Rationale |
| Pyrazine Ring | Substitution with small alkyl, halo, or amino groups at the 3, 5, or 6 positions. | To probe for additional interactions with the target protein and modulate electronic properties and solubility. |
| Cyclopentane Ring | Introduction of substituents (e.g., hydroxyl, amino, fluoro) at various positions. | To explore additional hydrogen bonding or hydrophobic interactions and to influence the conformational preference of the ring. |
| Carbonitrile Group | Replacement with other small polar groups such as amide, ester, or tetrazole. | To investigate the importance of the nitrile for binding and to modulate physicochemical properties. |
Workflow for SAR-driven Lead Optimization:
Caption: Iterative cycle for lead optimization.
Conclusion
While the specific history of this compound in medicinal chemistry is not yet written, the foundational principles of the field strongly suggest its potential as a valuable scaffold for the discovery of novel therapeutics. Its synthetic accessibility and the proven track record of its constituent pharmacophores provide a solid basis for its exploration. This technical guide has aimed to provide a comprehensive and forward-looking framework for researchers and drug development professionals to unlock the potential of this promising, yet underexplored, molecular architecture. The strategic combination of the pyrazine ring's hydrogen bonding capabilities, the cyclopentane core's three-dimensional scaffolding, and the carbonitrile's polar interactions presents a compelling opportunity for the development of the next generation of targeted therapies.
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- Cyclopentane Deriv
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Methodological & Application
Using 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile as a building block in drug discovery
Executive Summary
In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and target selectivity. 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile represents a high-value building block that combines a privileged heteroaromatic scaffold (pyrazine) with a conformationally restricted, lipophilic spacer (cyclopentane) and a versatile synthetic handle (nitrile).
This guide details the strategic rationale, synthesis, and derivatization protocols for this motif. It is designed for medicinal chemists seeking to optimize kinase inhibitors, GPCR ligands, or fragment-based libraries where metabolic stability at the benzylic position is required.
Strategic Rationale: The "Gem-Disubstituted" Advantage
Conformational Restriction (The Thorpe-Ingold Effect)
Replacing a flexible alkyl chain with a gem-disubstituted cyclopentane ring restricts the rotational freedom of the attached pharmacophores. This pre-organization can lower the entropic penalty of binding to a protein target, potentially increasing potency.
Metabolic Blocking
The "benzylic" carbon (attached to the pyrazine) is quaternary in this scaffold. This eliminates the presence of extractable hydrogen atoms at the most metabolically vulnerable position, blocking cytochrome P450-mediated hydroxylation and significantly extending half-life (
Physicochemical Profile
The pyrazine ring acts as a hydrogen bond acceptor (HBA) with low basicity (
| Property | Value (Predicted) | Significance |
| Molecular Weight | 173.21 g/mol | Fragment-like; ideal for LE (Ligand Efficiency) optimization. |
| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for CNS or oral bioavailability. |
| TPSA | ~50 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 3 | Pyrazine nitrogens + Nitrile nitrogen. |
| Rotatable Bonds | 1 | Highly rigidified scaffold. |
Synthesis Protocol: Construction of the Core
Objective: Synthesis of this compound via double alkylation.
This protocol utilizes a base-mediated intramolecular alkylation of 2-(pyrazin-2-yl)acetonitrile with 1,4-dibromobutane.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Starting Material: 2-(Pyrazin-2-yl)acetonitrile (CAS: 6863-73-6).
-
Alkylating Agent: 1,4-Dibromobutane.
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous DMF or THF (DMF preferred for solubility).
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend NaH (2.2 equiv) in anhydrous DMF at 0°C. -
Addition: Dropwise add a solution of 2-(pyrazin-2-yl)acetonitrile (1.0 equiv) in DMF. Stir for 30 min at 0°C. The solution will turn dark (anion formation).
-
Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise.
-
Critical Note: Control the exotherm. The reaction involves cyclization; rapid addition can lead to intermolecular polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Work-up: Cool to 0°C. Quench carefully with sat.
. Extract with EtOAc (3x). Wash combined organics with water and brine (to remove DMF). Dry over .[1] -
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Yield Expectation: 60–80%.
-
Derivatization Protocols: The "Hub" Approach
Once the core is synthesized, the nitrile group serves as a versatile handle.
Protocol A: Reduction to Primary Amine
Target: 1-(1-(Pyrazin-2-yl)cyclopentyl)methanamine Application: Linker attachment, reductive amination.
Caution: Standard LAH reduction can sometimes attack the electron-deficient pyrazine ring. A milder catalytic hydrogenation is recommended.
-
Catalyst: Raney Nickel (slurry in water, washed with EtOH).
-
Conditions: Dissolve nitrile in EtOH/NH3 (7M). Hydrogenate at 40–50 psi
for 12 hours. -
Alternative (Chemical):
(2 equiv) and (10 equiv) in MeOH at 0°C. This selectively reduces the nitrile without over-reducing the heteroaromatic ring [1].
Protocol B: Hydrolysis to Carboxylic Acid
Target: 1-(Pyrazin-2-yl)cyclopentane-1-carboxylic acid Application: Amide coupling for peptidomimetics.
-
Reagents: 10% NaOH (aq), Ethanol.
-
Procedure: Reflux the nitrile in 1:1 EtOH/10% NaOH for 6 hours.
-
Work-up: Acidify carefully to pH 4-5 with 1N HCl (avoid strong acidic pH < 2 to prevent protonation of pyrazine which complicates extraction). Extract with DCM/iPrOH (3:1).
Visualizing the Workflow
The following diagram illustrates the central role of this building block in divergent synthesis.
Figure 1: Divergent synthesis workflow starting from the pyrazine-acetonitrile precursor.
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound containing a linear propyl-pyrazine chain shows poor metabolic stability (
Optimization Strategy:
-
Substitution: The propyl chain is replaced with the 1-(pyrazin-2-yl)cyclopentane unit.
-
Result:
-
Metabolic: The benzylic protons are removed.
increases to >60 min. -
Potency: The cyclopentane ring locks the pyrazine into a specific vector relative to the rest of the molecule. If this vector matches the ATP-hinge binding angle,
improves (e.g., from 150 nM to 12 nM). -
Selectivity: The bulk of the cyclopentane ring may clash with the gatekeeper residue of off-target kinases, improving the selectivity profile.
-
References
-
Amine Synthesis via Nitrile Reduction
- Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines."
-
URL:[Link]
- Relevance: Validates the use of Cobalt/Borohydride and Raney Nickel for nitrile reduction in the presence of heterocycles.
-
Pyrazine Medicinal Chemistry
-
Gem-Disubstituted Scaffolds (Thorpe-Ingold Effect)
-
General Synthesis of Cycloalkyl Nitriles
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
URL:[Link]
- Relevance: Standard protocols for alkylation of acetonitriles using dihaloalkanes.
Sources
Strategic Hydrolysis of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile: Pathways to a Key Carboxylic Acid Intermediate
An Application Guide for Drug Development Professionals
Abstract: This application note provides a detailed technical guide for the hydrolysis of the sterically hindered tertiary nitrile, 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile, to its corresponding carboxylic acid, 1-(pyrazin-2-yl)cyclopentane-1-carboxylic acid[1][2]. The synthesis of this pyrazine-containing carboxylic acid is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmacologically active molecules[3]. We present a comprehensive analysis of classical acidic and basic hydrolysis methods alongside a modern biocatalytic approach. This guide emphasizes the mechanistic rationale behind protocol design, offering field-proven insights to overcome the challenges associated with sterically hindered substrates and ensure high-yield, selective synthesis. Detailed, step-by-step protocols are provided for each methodology.
Introduction and Strategic Importance
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4][5] The target molecule, 1-(Pyrazin-2-yl)cyclopentane-1-carboxylic acid, represents a valuable building block for creating more complex pharmaceutical agents. However, the substrate, this compound, presents a significant synthetic challenge. The nitrile group is located at a quaternary carbon, creating substantial steric hindrance that renders it resistant to hydrolysis under standard conditions.[6][7]
Forcing conditions, such as high temperatures and extreme pH, are often required, which can compromise the integrity of other functional groups within the molecule, including the pyrazine ring.[8] Therefore, a careful selection and optimization of the hydrolysis method are critical for a successful synthesis. This guide explores three primary strategies to achieve this transformation, detailing the underlying chemical principles and providing actionable protocols.
Mechanistic Overview: The Amide Intermediate Pathway
Both acidic and basic hydrolysis of nitriles proceed through a common pathway involving the initial hydration of the nitrile to an amide, which is then subsequently hydrolyzed to the carboxylic acid.[9][10][11]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[12][13] A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium ion.[13] The final deprotonation yields the carboxylic acid, and the ammonium by-product is sequestered as a salt, driving the reaction forward.[9]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4][14] The resulting anionic intermediate is protonated by water to form an imidic acid, which rapidly tautomerizes to the more stable amide.[11] Under forcing conditions (e.g., high heat), the amide undergoes further hydrolysis. This involves another nucleophilic attack by hydroxide on the amide carbonyl, ultimately leading to the formation of a carboxylate salt and ammonia.[15][16] A final acidification step is required to obtain the neutral carboxylic acid.[15]
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Comparative Analysis of Hydrolysis Methods
The optimal choice of method depends on the substrate's stability, the desired final product (amide or acid), and scalability. For a sterically hindered substrate like this compound, harsh conditions are generally unavoidable with chemical methods.
| Method | Principle | Advantages | Disadvantages | Typical Conditions |
| Acid-Catalyzed | Protonation of nitrile to activate it for nucleophilic attack by water. | - Directly yields the carboxylic acid.[16]- Ammonium byproduct is non-nucleophilic.[9] | - Requires harsh conditions (strong acid, high heat).[17][18]- Potential for side reactions or degradation of sensitive substrates. | 6-12M H₂SO₄ or HCl, Reflux (100-150°C), 12-48h.[18][19] |
| Base-Catalyzed | Direct nucleophilic attack by a strong base (e.g., OH⁻). | - Can be stopped at the amide stage under milder conditions.[9]- Effective for many substrates. | - Requires harsh conditions for full conversion to acid.[17]- Generates a carboxylate salt, needing a separate acidification step.[15] | 20-50% aq. NaOH or KOH, often with a co-solvent (EtOH, Ethylene Glycol), Reflux (>100°C), 12-48h. |
| Enzymatic | Use of nitrilase or nitrile hydratase/amidase enzymes. | - Extremely mild conditions (neutral pH, room temp).[20]- High chemo-, regio-, and enantioselectivity.[21]- Environmentally friendly. | - Requires specific enzyme screening.- Substrate solubility in aqueous media can be limiting.[21]- Enzyme cost and availability. | Phosphate buffer (pH 7-8), 30-40°C, with whole cells or isolated enzyme.[20] |
Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves, must be worn at all times.
Protocol 1: Concentrated Acid-Catalyzed Hydrolysis
This protocol employs strong acidic conditions to drive the reaction to completion, which is often necessary for hindered nitriles.
A. Materials and Equipment
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 10M solution
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
B. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of deionized water. Place the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid with stirring. Caution: Highly exothermic reaction. Allow the 50% (v/v) H₂SO₄ solution to cool to room temperature.
-
Substrate Addition: Add 1.87 g (10 mmol) of this compound to the acid solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 120-130°C) using a heating mantle. Maintain a vigorous reflux for 24-48 hours. The reaction progress can be monitored by taking small aliquots, quenching with base, and analyzing by TLC or LC-MS.
-
Workup - Quenching: After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath. Very slowly and carefully, pour the reaction mixture over 100 g of crushed ice in a large beaker with stirring.
-
Basification & Extraction: Carefully neutralize the solution by slowly adding 10M NaOH solution until the pH is ~8-9. This may precipitate some inorganic salts. Extract the aqueous mixture with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~2-3. A precipitate of 1-(Pyrazin-2-yl)cyclopentane-1-carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).
-
Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: High-Temperature Base-Catalyzed Hydrolysis
This method uses a strong base in a high-boiling solvent to achieve the necessary temperature for hydrolyzing the hindered nitrile.
A. Materials and Equipment
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Standard glassware and equipment as listed in Protocol 1.
B. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.87 g (10 mmol) of this compound, 5.6 g (100 mmol) of potassium hydroxide, and 40 mL of ethylene glycol.
-
Reflux: Attach a reflux condenser and heat the mixture to 150-160°C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction for the disappearance of starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully dilute the viscous mixture with 100 mL of deionized water.
-
Extraction: Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Acidification & Isolation: Cool the aqueous phase in an ice bath and acidify to pH ~2-3 by the slow addition of concentrated HCl. The product should precipitate out of the solution.
-
Purification and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum as described in Protocol 1.
Protocol 3: Biocatalytic Hydrolysis (Conceptual)
This protocol outlines a general approach using a nitrilase-containing microorganism, which offers a green and highly selective alternative.[20][21] Specific enzyme screening and optimization would be required.
A. Materials and Equipment
-
This compound
-
Nitrilase source (e.g., whole cells of Rhodococcus rhodochrous or a commercially available nitrilase)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (for extraction)
-
Incubator shaker
-
Centrifuge
B. Step-by-Step Procedure
-
Enzyme Preparation: Prepare a suspension of the whole cells or isolated enzyme in 50 mL of potassium phosphate buffer in an Erlenmeyer flask.
-
Substrate Addition: Dissolve 187 mg (1 mmol) of the nitrile in 1-2 mL of DMSO. Add this solution dropwise to the enzyme suspension with stirring.
-
Incubation: Place the flask in an incubator shaker at 30°C and 200 rpm for 24-72 hours. Monitor the conversion by analyzing samples of the supernatant.
-
Workup: Once the reaction is complete, transfer the mixture to centrifuge tubes and spin at 8,000 rpm for 15 minutes to pellet the cells/enzyme.
-
Extraction: Decant the supernatant. Acidify it to pH 2-3 with 1M HCl. Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude carboxylic acid. Further purification may be achieved by chromatography or recrystallization.
Caption: A generalized workflow for the synthesis and purification.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. J. Chem. Soc., Chem. Commun. Retrieved from [Link]
-
ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]
-
Pearson. (2024, September 03). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
CHIMIA. (n.d.). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (2024, October 07). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ACS Publications. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2024, December 05). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 1-(pyrazin-2-yl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 30. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
Sources
- 1. appretech.com [appretech.com]
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- 3. rjpbcs.com [rjpbcs.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 18. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 19. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
C-H activation techniques involving pyrazine-substituted cyclopentanes
Application Note: Strategic C-H Functionalization of Pyrazine-Substituted Cyclopentanes
Strategic Overview
In modern drug discovery, the transition from "flat" sp²-rich architectures to three-dimensional sp³-rich scaffolds is a critical mandate for improving solubility, metabolic stability, and target specificity (the "Escape from Flatland"). Pyrazine-substituted cyclopentanes represent a high-value pharmacophore, combining the bioisosteric utility of the pyrazine ring (found in Bortezomib, Pyrazinamide) with the conformational rigidity of the cyclopentyl core.
However, functionalizing the cyclopentane ring after the heterocycle is installed poses a significant synthetic challenge. Traditional methods require de novo synthesis for every derivative. C-H Activation offers a streamlined alternative, using the pyrazine nitrogen as a native Directing Group (DG) to selectively functionalize the proximal (
This guide details two primary protocols:
- -C(sp³)-H Arylation: Utilizing the pyrazine nitrogen for proximal direction via a 5-membered palladacycle.
-
Ligand-Enabled Distal Functionalization: Overcoming geometric strain to access
-positions.
Mechanistic Insight & Causality
The success of this transformation relies on the Concerted Metalation-Deprotonation (CMD) pathway. Unlike pyridines, pyrazines are electron-deficient and weakly basic (
Key Mechanistic Drivers:
-
The "Pyrazine Problem": The pyrazine nitrogen is a weak
-donor. To compensate, we utilize Hexafluoroisopropanol (HFIP) as a solvent or co-solvent. HFIP stabilizes the cationic Pd species and hydrogen-bonds with the non-coordinating nitrogen of the pyrazine, preventing non-productive binding modes. -
The Oxidant Role: Ag(I) salts are mandatory. They serve a dual role: abstracting halides to generate the active cationic Pd(II) species and re-oxidizing Pd(0) to Pd(II) to close the cycle.
-
Geometric Strain: Cyclopentane C-H bonds are essentially locked.
-activation forms a strained [5,5]-bicyclic intermediate. Acidic additives (Pivalic acid) are required to lower the energy barrier of the C-H cleavage step.
Diagram 1: The Catalytic Cycle (CMD Pathway)
Caption: The Pd(II)/Pd(IV) catalytic cycle. The CMD step (yellow) is the rate-determining step, facilitated by pivalate ligands acting as an internal base.
Protocol A: Pd-Catalyzed -Arylation
This protocol targets the
Reagents & Materials:
-
Substrate: Pyrazine-substituted cyclopentane (1.0 equiv).
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%).
-
Oxidant: Silver Carbonate [Ag₂CO₃] (2.0 equiv) or Silver Acetate [AgOAc].
-
Additive: Pivalic Acid [PivOH] (30 mol%) - Crucial for CMD.
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 - 2.0 equiv).
-
Solvent: HFIP (1,1,1,3,3,3-hexafluoroisopropanol) or t-Amyl Alcohol.
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk): In a 15 mL pressure tube equipped with a magnetic stir bar, weigh out Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (1.0 mmol), and PivOH (0.15 mmol).
-
Substrate Addition: Add the pyrazine-cyclopentane substrate (0.5 mmol) and the Aryl Iodide (0.75 mmol).
-
Solvation: Add HFIP (2.0 mL). Note: If solubility is poor, a 4:1 mixture of HFIP:DCE can be used.
-
Reaction: Seal the tube under air (or N₂ if the Ar-I is sensitive, though the reaction is generally air-tolerant). Heat to 110°C for 18–24 hours.
-
Checkpoint: The mixture should turn from dark brown to a greyish suspension (AgI precipitation).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0
30% EtOAc/Hexanes).
Self-Validating Check:
-
1H NMR: Look for the disappearance of one cyclopentyl proton and the appearance of aromatic signals.
-
Stereochemistry: The major product is typically the cis-isomer due to the geometric requirement of the directing group.
Protocol B: Ligand-Enabled Distal ( ) Functionalization[1]
Targeting the
Modification: If the pyrazine is not sufficient to direct
Experimental Data Summary:
| Parameter | Standard Conditions | Optimized for Pyrazine | Impact |
| Catalyst | Pd(OAc)₂ | Pd(MeCN)₄(BF₄)₂ | Cationic Pd binds weak N-donors better. |
| Ligand | None (Substrate controlled) | MPAA (e.g., Ac-Gly-OH) | Accelerates C-H cleavage 10-100x. |
| Solvent | t-BuOH | HFIP | Destabilizes aggregates; boosts reactivity. |
| Temp | 80°C | 100-120°C | Required for electron-deficient pyrazines. |
Troubleshooting & Optimization Workflow
Common failure modes involve "Catalyst Death" (precipitation of Pd black) or "Regio-scrambling." Use the following logic tree to resolve issues.
Diagram 2: Optimization Logic Tree
Caption: Decision matrix for troubleshooting reaction failures. HFIP is the first-line fix for pyrazine substrates.
References
-
Yu, J.-Q., et al. (2023).[1][2] Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health (PMC).
-
Maiti, D., et al. (2021). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles. Royal Society of Chemistry.[3]
-
Yu, J.-Q. (2016). Ligand-accelerated enantioselective methylene C(sp3)–H bond activation. Science.
Sources
- 1. Transannular C–H functionalization of cycloalkane carboxylic acids [ouci.dntb.gov.ua]
- 2. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile as a Bioisosteric Scaffold in JAK/STAT Inhibitor Discovery
Executive Summary
This application note details the utility of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile (CAS 1870018-67-9) as a privileged building block in the design and synthesis of ATP-competitive kinase inhibitors. Specifically, this scaffold serves as a robust bioisostere for the pyrrolo[2,3-d]pyrimidine and pyrazole cores found in first-generation Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib).
The pyrazine moiety functions as a critical hinge-binding element, while the cyclopentane-nitrile motif provides rigid vector orientation for accessing the kinase ribose-binding pocket. This guide provides validated protocols for the chemical functionalization of this scaffold and subsequent biochemical profiling against the JAK family (JAK1, JAK2, JAK3, TYK2).
Scientific Background & Mechanism[1]
The "Privileged" Pyrazine Scaffold
In kinase inhibitor medicinal chemistry, the hinge region of the ATP-binding pocket is the primary anchor point. While early inhibitors utilized purine analogs, pyrazine derivatives have emerged as superior scaffolds due to:
-
Metabolic Stability: Pyrazines are generally less susceptible to oxidative metabolism compared to electron-rich pyrroles or pyrazoles.
-
H-Bonding Potential: The pyrazine nitrogen atoms (N1/N4) serve as specific hydrogen bond acceptors for the backbone amide NH of the kinase hinge region (e.g., Val882 in PI3Kγ or Leu932 in JAK2).
-
Vector Geometry: The 1,1-disubstituted cyclopentane ring locks the nitrile group into a specific conformation, projecting it towards the solvent front or the hydrophobic back-pocket, depending on the substitution pattern.
Target Pathway: JAK/STAT Signaling
This scaffold is particularly relevant for targeting the Janus Kinase / Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Dysregulation of this pathway drives myeloproliferative neoplasms and autoimmune diseases.
Key Mechanistic Goal: To synthesize inhibitors that selectively bind the JAK2/JAK1 ATP pocket, preventing the phosphorylation of STAT proteins and blocking downstream gene transcription.
Figure 1: The JAK/STAT signaling cascade. The pyrazine-cyclopentane scaffold targets the JAK kinase domain (Blue), blocking STAT phosphorylation.
Chemical Application: Scaffold Functionalization
Objective: To transform the core this compound into a potent inhibitor library via Regioselective Halogenation and Cross-Coupling.
Pre-requisites
-
Starting Material: this compound (>95% purity).[]
-
Reagents: N-Bromosuccinimide (NBS), Palladium catalysts (e.g., Pd(dppf)Cl2), Aryl boronic acids.
-
Safety: Pyrazine nitriles can release cyanide under extreme acidic hydrolysis; handle in a well-ventilated fume hood.
Protocol: Regioselective Bromination (C-5/C-6 Functionalization)
The pyrazine ring is electron-deficient. To attach the "tail" of the inhibitor (necessary for selectivity), we must first install a handle (halogen).
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of this compound in anhydrous DMF (5 mL/mmol).
-
Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.
-
Note: The presence of the electron-withdrawing nitrile-cyclopentyl group at C-2 directs bromination primarily to the C-5 or C-6 position depending on steric hindrance.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~252/254 Da).
-
Work-up: Quench with saturated Na2S2O3 (aq). Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: In a microwave vial, combine:
-
Brominated intermediate (1.0 eq)
-
Aryl Boronic Acid (R-B(OH)2) (1.2 eq) – Select R groups targeting the specificity pocket (e.g., substituted pyrazoles, phenols).
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
K2CO3 (3.0 eq)
-
-
Solvent: Add 1,4-Dioxane:Water (4:1 ratio, degassed).
-
Coupling: Heat at 90°C for 2 hours (or microwave 110°C for 30 min).
-
Isolation: Filter through Celite, concentrate, and purify via Prep-HPLC.
Biological Application: Kinase Selectivity Profiling
Objective: Determine the IC50 of the synthesized library against JAK isoforms using a FRET-based LanthaScreen™ or ADP-Glo™ assay.
Experimental Logic
The pyrazine nitrogen binds the hinge.[2] The nitrile interacts with the ribose region. We measure the ability of the compound to displace ATP or prevent substrate phosphorylation.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the ADP formed from a kinase reaction.
Materials:
-
Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ATP (Ultrapure).
-
Test Compounds (dissolved in 100% DMSO).
Step-by-Step Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the pyrazine inhibitors in DMSO (10-point curve, starting at 10 µM).
-
Enzyme Reaction (Well Setup):
-
Transfer 1 µL of compound to a 384-well white plate.
-
Add 2 µL of Kinase Buffer (containing JAK enzyme). Incubate 10 min at RT.
-
Critical Step: The pre-incubation allows the pyrazine scaffold to equilibrate with the ATP pocket.
-
-
Substrate Addition: Add 2 µL of ATP/Peptide substrate mix.
-
Note: Use ATP concentration at Km(app) for each specific kinase (typically 10–50 µM) to ensure competitive inhibition kinetics are valid.
-
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis & Interpretation
Calculate IC50 using a non-linear regression (Sigmoidal Dose-Response).
| Compound ID | R-Group (C-5) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| Ref (Ruxolitinib) | N/A | 3.3 | 2.8 | ~1 |
| PYR-001 (Core) | H | >10,000 | >10,000 | N/A |
| PYR-002 | 4-Morpholinophenyl | 450 | 120 | 3.75 |
| PYR-003 | 1-Methylpyrazol-4-yl | 15 | 8 | 1.9 |
Table 1: Representative SAR data. Note that the bare scaffold (PYR-001) is inactive; the pyrazine requires the aryl extension (PYR-003) to bridge the hydrophobic pocket, validating the "Scaffold" application.
Workflow Visualization
Figure 2: Experimental workflow for converting the pyrazine-cyclopentane scaffold into active kinase inhibitors.
References
-
Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Pharmacology & Therapeutics, 2002. Link
-
Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update."[3] Pharmacological Research, 2023.[3] Link
-
Bembenek, M.E., et al. "Kinase Assays in Drug Discovery." Methods in Molecular Biology, 2012. Link
-
PubChem Compound Summary. "Pyrazinecarbonitrile Derivatives." National Center for Biotechnology Information. Link
-
Patent US20210070733A1. "Cyclopentane compounds as JAK inhibitors." Google Patents. Link
Disclaimer: This guide is for research use only. This compound is a chemical intermediate and not a finished therapeutic product.
Sources
Application Note: Storage and Handling Protocols for Pyrazine Carbonitriles
Part 1: Executive Summary
Pyrazine carbonitriles, specifically 2-pyrazinecarbonitrile (CAS 19847-12-2) , serve as critical scaffolds in the synthesis of antitubercular agents (e.g., Pyrazinamide), kinase inhibitors (CHK1 inhibitors), and agrochemicals.[1] While generally stable, these heterocyclic nitriles exhibit a unique physicochemical profile—often oscillating between solid and liquid states near room temperature (
This guide provides a self-validating protocol for the storage, handling, and quality control of pyrazine carbonitriles. It moves beyond generic safety data to address specific challenges: phase-change management , moisture-induced hydrolysis , and nitrile-specific PPE selection .[1]
Part 2: Physicochemical & Hazard Profile[2]
Understanding the physical state of 2-pyrazinecarbonitrile is the first step in accurate dosing.[1] It is a "low-melting solid," meaning standard laboratory fluctuations can alter its state, affecting weighing accuracy and purity.[1]
Table 1: Key Physicochemical Properties
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 19847-12-2 | Unique identifier for inventory tracking.[1] |
| Melting Point | CRITICAL: Material may exist as a slush, solid, or supercooled liquid in the lab. | |
| Boiling Point | Moderate volatility; requires fume hood handling. | |
| Density | denser than water; sinks if immiscible (though it is water-soluble). | |
| Solubility | Soluble in water, MeOH, DMSO | High water solubility accelerates hydrolytic degradation if exposed to humidity.[1] |
| pKa | ~0.65 (pyrazine N) | Weak base; protonation can activate the ring towards nucleophiles. |
Hazard Identification (GHS)[3]
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).
-
Irritation: Causes skin (H315) and serious eye irritation (H319).[2]
-
Reactivity: Incompatible with strong oxidizers, strong acids, and strong bases.[1][3]
Part 3: Critical Handling Protocols
Phase Management (The "19°C Challenge")
Because the melting point is near ambient temperature, attempting to weigh the semi-solid "slush" leads to significant mass errors and contamination.[1]
Protocol:
-
Assess State: If the material is partially melted, do not attempt to scoop.[1]
-
Full Liquefaction (Recommended): Gently warm the container to
in a water bath or incubator until fully liquid. Homogenize by swirling before aliquoting.[1] This ensures stoichiometry is calculated based on a homogeneous bulk.[1] -
Full Solidification: Alternatively, store at
to ensure it is a hard solid before weighing. Note: Condensation risk is high when moving from cold to warm; see Section 4.
PPE Selection: The Nitrile Dilemma
While nitrile gloves are standard, organic nitriles (like acetonitrile) can permeate nitrile rubber.[1] Although pyrazine carbonitrile is larger and less volatile than acetonitrile, cross-contamination is a risk.[1]
-
Standard Handling: Double-gloving with Nitrile (minimum 5 mil) is acceptable for incidental splash protection. Change outer glove immediately upon contact.[1][4]
-
High Exposure/Stock Prep: Use Laminate (Silver Shield/4H) gloves or Butyl Rubber gloves. These provide superior permeation resistance against aromatic nitriles.[1]
Part 4: Storage Protocol
The primary degradation pathway for pyrazine carbonitriles is the hydrolysis of the cyano group to an amide (Pyrazinamide) and subsequently to the carboxylic acid.[1] This reaction is catalyzed by moisture, acid/base traces, and heat.[1]
Storage Decision Tree
Figure 1: Decision logic for storage conditions to minimize hydrolytic degradation.
Key Directives:
-
Inert Atmosphere: For long-term storage, backfill the headspace with Argon or Nitrogen.[1] Oxygen is less of a concern than moisture, but inert gas usually excludes both.[1]
-
Temperature: Store at
. This keeps the material solid and slows hydrolysis kinetics.[1] -
Light Protection: Pyrazines can undergo photodegradation.[1] Store in amber vials or wrap containers in foil.
Part 5: Degradation & Quality Control (QC)
Researchers must validate the purity of stored material, especially if the container has been opened multiple times.[1] The formation of Pyrazinamide is the "canary in the coal mine" for degradation.[1]
Degradation Pathway[1]
Figure 2: Hydrolytic degradation pathway.[1] The conversion to Pyrazinamide is the primary stability risk.[1]
QC Protocol: HPLC Method
A simple reverse-phase HPLC method can separate the nitrile from the amide.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase: Isocratic 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile (
).-
Rationale: The nitrile is less polar than the amide and will elute later.[1]
-
-
Detection: UV at 268 nm (Pyrazine absorption maximum).
-
Acceptance Criteria:
Part 6: Synthesis & Reaction Setup Workflow
When using pyrazine carbonitrile as a starting material (e.g., for nucleophilic aromatic substitution or nitrile reduction), moisture control is paramount.[1]
Step-by-Step Protocol:
-
Equilibration: Remove the container from
storage. Wait 30 minutes for it to reach room temperature before opening.-
Why? Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic solid/liquid, initiating hydrolysis.[1]
-
-
Weighing:
-
If liquid (
): Use a glass Pasteur pipette to transfer to a tared vial. -
If solid (
): Use a stainless steel spatula.
-
-
Solvent Selection: Use anhydrous solvents (DMF, DMSO, MeOH) if the subsequent reaction is moisture-sensitive.[1]
-
Inerting: Purge the reaction vessel with Nitrogen/Argon.
-
Waste Disposal:
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 29367, 2-Cyanopyrazine. Retrieved from [Link]
-
Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Org. Synth. 2017, 94, 1-15.[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile functionalization
Technical Support Center: Functionalizing 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Status: Active Agent: Dr. Aris (Senior Application Scientist) Ticket ID: PYR-CP-CN-001 Subject: Overcoming Steric Hindrance & Catalyst Deactivation
User Issue Summary
"I am attempting to functionalize this compound. Standard acidic hydrolysis (6M HCl, reflux) yields recovered starting material or decomposition. Hydrogenation attempts to reduce the nitrile result in over-reduction of the pyrazine ring. Furthermore, I cannot functionalize the pyrazine ring at the ortho position due to the bulky cyclopentyl group. Please advise."
Diagnostic Overview
You are dealing with a "Steric-Electronic Mismatch."
-
Steric Wall: The quaternary carbon (C1 of cyclopentane) creates a massive steric cone. Nucleophiles (like water) cannot easily access the nitrile carbon, and the tetrahedral intermediate required for hydrolysis is energetically disfavored.
-
Electronic Trap: The pyrazine ring is electron-deficient.[1] It deactivates the nitrile towards electrophilic activation (making acid hydrolysis slow) but makes the ring itself susceptible to reduction or nucleophilic attack.
-
Coordination Poisoning: The pyrazine nitrogens can chelate transition metal catalysts, killing standard hydrogenation or hydration cycles.
Module 1: Nitrile Hydrolysis (Converting -CN to -CONH₂ / -COOH)
The Problem: The "Tetrahedral Intermediate" cannot form due to steric crowding from the cyclopentane ring and the pyrazine.
Solution Protocol: Do NOT use standard acid/base hydrolysis. You need a catalyst that activates the nitrile intramolecularly or a reagent small enough to slip past the steric gate.
Option A: The "Gold Standard" (Ghaffar-Parkins Catalyst)
This platinum catalyst is specifically designed for sterically hindered nitriles. It works by coordinating the nitrile and delivering an intramolecular hydroxide attack, bypassing the steric wall.
-
Catalyst: [PtH{(PMe2O)2H}(PMe2OH)] (Ghaffar-Parkins Catalyst)[2][3]
-
Conditions: Water/Ethanol (1:1), 80°C, 0.5–1 mol% catalyst.
-
Mechanism: The phosphinite ligand acts as the nucleophile, forming a metallacycle that hydrolyzes to the amide.[2]
Option B: The "Brute Force" Chemical Method (Alkaline Peroxide)
If you lack the Pt-catalyst, use the Radziszewski reaction variant. The hydroperoxide anion (
-
Reagents: 30%
, NaOH (20%), DMSO (Solvent is critical). -
Protocol: Dissolve substrate in DMSO. Add NaOH.[4] Dropwise add
at 0°C (Exothermic!). Warm to RT. -
Why DMSO? It solvates the cation (
), leaving the "naked" and highly reactive.
Decision Matrix for Nitrile Transformation:
Figure 1: Decision logic for functionalizing the hindered nitrile group. Note that direct acidic hydrolysis to the acid is not recommended; go through the amide first.
Module 2: Nitrile Reduction (Converting -CN to -CH₂NH₂)
The Problem: Catalytic hydrogenation (Pd/C,
Troubleshooting Guide:
| Method | Outcome | Recommendation |
| H₂ / Pd/C | FAILURE | Pyrazine ring reduces. Catalyst poisoning often observed. |
| LiAlH₄ (RT) | RISKY | May attack pyrazine ring (nucleophilic hydride addition). |
| LiAlH₄ (-78°C) | POSSIBLE | Kinetic control might favor nitrile reduction. Quench carefully. |
| Borane-DMS | RECOMMENDED | |
| Raney Ni | CONDITIONAL | Requires high pressure. Pyrazine can poison the Ni surface. Use doped Raney Ni (Co-doped). |
Protocol (Borane-DMS):
-
Dissolve substrate in dry THF under Argon.
-
Add
(2.0 equiv) at 0°C. -
Reflux for 2 hours (The borane-nitrile complex overcomes sterics).
-
Critical Workup: Cool to 0°C. Carefully add MeOH (destroy excess hydride). Then add conc. HCl and reflux for 1 hour (to break the Boron-Amine complex). Neutralize and extract.[5]
Module 3: Pyrazine Ring Functionalization
The Problem: You cannot perform standard Pd-catalyzed cross-coupling (Suzuki/Buchwald) at the C3 position (ortho to the cyclopentyl group) because the cyclopentyl ring blocks the catalyst approach.
Solution Protocol: Radical Chemistry (Minisci Reaction) Radicals are small, neutral (or cationic), and less sensitive to steric bulk than Pd-ligand complexes.
-
Target: C5 or C6 functionalization (Para/Meta to the cyclopentyl group).
-
Method: Minisci Reaction (modern variants).[6]
-
Reagents: Carboxylic acid (R-COOH) + Silver Nitrate (
) + Ammonium Persulfate ( ). -
Mechanism: Generation of an alkyl radical (
) which attacks the protonated (electron-deficient) pyrazine ring.
Regioselectivity Map: The bulky cyclopentyl group at C2 effectively blocks C3. Radical attack will occur predominantly at C5 (least hindered, electronically favorable).
Figure 2: Regioselectivity of radical addition to the 1-(Pyrazin-2-yl)cyclopentane scaffold. The C3 position is sterically inaccessible.
FAQs: Common User Errors
Q: Can I use the Ritter reaction to turn the nitrile into a t-butyl amide? A: No. The Ritter reaction requires generating a carbocation. You cannot generate a cation at the nitrile carbon. If you mean attacking the nitrile with a t-butyl cation, the steric bulk of the cyclopentane + t-butyl group will likely prevent the reaction or lead to elimination products.
Q: I can't even synthesize the starting material (this compound). What is the best route? A: Do not try to attach the cyclopentane to the pyrazine. Build the cyclopentane on the pyrazine.
-
Start with 2-(Pyrazin-2-yl)acetonitrile .
-
Use 1,4-dibromobutane (1.1 equiv).
-
Base: NaH (2.2 equiv) or KHMDS in DMF/THF.
-
Mechanism: Double alkylation. The first alkylation is fast; the second (cyclization) is slower but favored by entropy (5-membered ring formation).
Q: My Pt-catalyst (Ghaffar-Parkins) turned black and the reaction stopped. A: You have "plated out" the platinum. This happens if:
-
Temperature was too high (>100°C).
-
Reducing agents were present.[7]
-
Oxygen intrusion: While the catalyst is air-stable, the active hydride species is sensitive. Ensure degassed solvents.
References
-
Ghaffar, T., & Parkins, A. W. (1995).[3][8] The hydration of nitriles to amides catalyzed by a platinum phosphinito complex. Tetrahedron Letters, 36(47), 8657-8660. Link
- Grounding: Establishes the Pt-c
-
Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for drug discovery. MedChemComm, 2(12), 1135-1161. Link
- Grounding: Validates radical functionalization of electron-deficient heterocycles like pyrazine.
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
- Grounding: Context for nitrile stability and bioisostere transform
-
Proctor, P., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (and Pyrazines) via Minisci Reaction. Journal of the American Chemical Society, 143(30), 11927. Link
- Grounding: Modern "Boron-Minisci" conditions suitable for sensitive substr
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. blog.strem.com [blog.strem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 7. Pyrazinecarbonitrile 99 19847-12-2 [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting cyclization failures in cyclopentane-carbonitrile synthesis
Technical Support Center: Cyclopentane-carbonitrile Synthesis
Introduction
Welcome to the technical support center for cyclopentane-carbonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of forming this valuable five-membered carbocyclic nitrile. The formation of a five-membered ring, while generally favorable compared to larger rings, is not without its challenges.[1] Issues such as low yields, competing side reactions like polymerization, and purification difficulties are common hurdles.
This document moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting advice. The questions addressed below are compiled from common issues encountered in the field, and the solutions are grounded in established chemical principles to empower you to not only solve the immediate problem but also to build a more robust and reliable synthetic protocol.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Low Yield and Incomplete Conversion
Question 1: My reaction has stalled. I'm observing a significant amount of unreacted starting material (e.g., a 1,5-dihalopentane derivative) even after extended reaction times. What are the primary causes?
This is a frequent issue that typically points to problems with either the reactivity of your electrophile (the pentane derivative) or the nucleophile (the cyanide source).
Causality & Explanation:
The core of this synthesis is often a nucleophilic substitution (SN2) reaction, where a cyanide anion displaces a leaving group.[2][3] The efficiency of this step is governed by several factors:
-
Cyanide Source Solubility & Reactivity: Inorganic cyanides like NaCN or KCN have poor solubility in many organic solvents. If the cyanide anion is not available in the organic phase where the alkyl halide resides, the reaction cannot proceed. The reactivity of the cyanide ion is also blunted due to the tight ion pair with its counter-ion (e.g., Na+).[4][5]
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general trend is I > Br > Cl >> F. If you are using a chloro- or bromo-derivative, you may experience sluggish kinetics.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are ideal for SN2 reactions as they solvate the cation (Na+, K+) but leave the anion (CN-) relatively "naked" and more nucleophilic. Using protic solvents like ethanol without other aids can hinder the reaction.[3]
Troubleshooting Protocol: Implementing Phase-Transfer Catalysis (PTC)
To overcome the solubility barrier, a phase-transfer catalyst is highly recommended. This is a powerful technique for reactions between water-soluble nucleophiles and organic-soluble electrophiles.[6][7]
-
Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, "ferries" the cyanide anion from the aqueous or solid phase into the organic phase.[4][5][7] The large, lipophilic cation of the catalyst pairs with the cyanide anion, creating an ion pair that is soluble in the organic solvent, making the cyanide available for reaction.[4][5]
Step-by-Step Protocol for PTC-Mediated Cyanation:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine your 1,5-dihalopentane with a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Aqueous Phase: In a separate vessel, prepare a concentrated aqueous solution of sodium or potassium cyanide.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., 1-5 mol% of TBAB) to the organic phase.
-
Reaction: Vigorously stir the biphasic mixture and heat to reflux (typically 80-110 °C). The vigorous stirring is crucial to maximize the interfacial area where the ion exchange occurs.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material.
| Parameter | Conventional Method | PTC Method | Rationale |
| Solvent System | Single organic solvent (e.g., DMSO) | Biphasic (e.g., Toluene/Water) | PTC overcomes the need for expensive, anhydrous polar aprotic solvents. |
| Cyanide Solubility | Low | Effectively high in organic phase | The catalyst actively transports the cyanide into the reaction phase.[5][7] |
| Reaction Rate | Slow | Significantly accelerated | Increased concentration of reactive nucleophile in the organic phase.[4][6] |
| Temperature | Often requires high temperatures | Can often be run at lower temperatures | Improved kinetics allow for milder conditions. |
Section 2: Competing Intermolecular vs. Intramolecular Reactions
Question 2: My starting material is consumed, but my yield of cyclopentane-carbonitrile is very low. My mass spectrometry analysis shows evidence of higher molecular weight species and polymers. How can I favor the desired intramolecular cyclization?
This is the classic challenge of cyclization: preventing the reactive ends of one molecule from finding another molecule before they can find each other. The outcome is a competition between the desired intramolecular reaction (forming the ring) and the undesired intermolecular reaction (forming a polymer).
Causality & Explanation:
-
Intramolecular Reaction: A first-order process, its rate depends only on the concentration of the acyclic precursor.
-
Intermolecular Reaction: A second-order process, its rate depends on the square of the precursor concentration.
Therefore, at high concentrations, the second-order intermolecular reaction will dominate, leading to polymerization. To favor the first-order intramolecular cyclization, the concentration of the starting material must be kept extremely low.[8] This is the essence of the High-Dilution Principle .[9]
Troubleshooting Workflow: Implementing High Dilution
The most practical way to achieve and maintain a state of high dilution is to add the reactant slowly to the reaction vessel over a long period, ensuring that the rate of addition is slower than the rate of cyclization.[9]
Caption: High-dilution workflow to favor cyclization.
Step-by-Step High-Dilution Protocol:
-
Vessel Setup: In a large three-neck flask (sized for a large solvent volume), add the bulk of your solvent and any non-precursor reagents (e.g., base, catalyst). Heat the solvent to the desired reaction temperature.
-
Syringe Pump Setup: Prepare a solution of your acyclic precursor (e.g., 1,5-dihalopentane and cyanide source if using a homogenous system) in a separate flask using a minimal amount of solvent. Draw this solution into a gas-tight syringe and mount it on a syringe pump.
-
Slow Addition: Place the needle of the syringe below the surface of the refluxing solvent in the reaction vessel. Begin the slow addition of the precursor solution. A typical addition time for cyclizations is 8-24 hours.
-
Completion: After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours to ensure all the added precursor has reacted.
-
Workup: Proceed with your standard workup and purification protocol.
Section 3: Alternative Synthetic Strategies
Question 3: The SN2 displacement on a dihalide is not working well for my specific substrate. Are there alternative cyclization strategies I should consider?
Absolutely. While direct displacement is common, other methods can be more effective, particularly if your substrate is sensitive or sterically hindered. A powerful alternative for forming carbocyclic nitriles is the Thorpe-Ziegler Reaction .
Causality & Explanation:
The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe condensation.[10][11][12] It involves the base-catalyzed cyclization of an α,ω-dinitrile.[10][11]
-
Mechanism: A strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) deprotonates the carbon alpha to one of the nitrile groups, creating a carbanion.[10][11] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule.[10][13] The initial product is a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone if desired, or the cyclic nitrile can be worked with directly.[10][12][14]
Caption: Thorpe-Ziegler reaction pathway.
When to Consider the Thorpe-Ziegler Reaction:
-
When your precursor is an α,ω-dinitrile (e.g., heptanedinitrile, also known as pimelonitrile). This precursor can be synthesized from the corresponding dihalide.
-
When direct SN2 displacement is failing due to steric hindrance or side reactions.
-
When you need to form the ring under strongly basic, aprotic conditions.
Key Considerations for this Method:
-
Base Selection: Use a strong, non-nucleophilic base to avoid side reactions with the nitrile group. Sodium ethoxide was used classically, but modern protocols favor NaH or lithium bis(trimethylsilyl)amide (LHMDS).[11]
-
High Dilution: Like other cyclizations, the Thorpe-Ziegler reaction is susceptible to polymerization and must be performed under high-dilution conditions to obtain good yields of the cyclic product.[10][11]
Section 4: Purification
Question 4: My reaction seems to have worked, but I am struggling to purify the cyclopentane-carbonitrile from the reaction mixture. What is a reliable purification method?
Cyclopentane-carbonitrile is a clear, slightly viscous liquid with a relatively high boiling point (approx. 154-156 °C at atmospheric pressure, or 67-68 °C at 10 mmHg).[15][16] Purification challenges often arise from byproducts with similar polarities or boiling points.
Recommended Purification Protocol:
A combination of an aqueous wash and fractional distillation is typically effective.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Wash thoroughly with a saturated aqueous solution of potassium carbonate (K2CO3). This step is crucial for removing any acidic impurities or hydrolyzing any remaining isocyanide byproducts.[15]
-
Wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus. Using a short Vigreux column is often sufficient.[15]
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point and prevents potential decomposition of the product at high temperatures.
-
Collect the fraction that distills at the expected boiling point for cyclopentane-carbonitrile at the pressure you are using (e.g., 67-68 °C at 10 mmHg).[15][16]
-
Purity Verification:
-
GC-MS: To confirm the purity and identity of the collected fraction.
-
NMR (1H, 13C): To verify the structure.
-
Refractive Index: Compare the measured refractive index with the literature value (n20/D ≈ 1.441).[15][16]
References
-
Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes . Journal of the American Chemical Society. [Link]
-
Synthesis by high dilution principle . Fundamentals of Organic Synthesis: The Retrosynthetic Analysis. [Link]
-
Phase-Transfer Catalysis (PTC) . Macmillan Group, Princeton University. [Link]
-
Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques . SpringerLink. [Link]
-
Thorpe reaction . Grokipedia. [Link]
-
Phase-transfer catalyst . Wikipedia. [Link]
-
Phase Transfer Catalysis PDF . Scribd. [Link]
-
High dilution principle . Wikipedia. [Link]
-
Ring Synthesis: Cyclopentane & Heterocyclic Techniques . StudySmarter. [Link]
-
Discuss thorpe-zieglar reaction and freund's method . Filo. [Link]
-
Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide . PMC, National Center for Biotechnology Information. [Link]
-
Thorpe reaction . Wikipedia. [Link]
-
Thorpe-Ziegler Reaction Mechanism | Organic Chemistry . YouTube. [Link]
-
Optimization of cyclopentane formation . ResearchGate. [Link]
-
Reactions of Nitriles . Chemistry Steps. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Common Blind Spot: Intramolecular Reactions . Master Organic Chemistry. [Link]
-
Cyclopentane Synthesis . Baran Lab, Scripps Research. [Link]
-
Chemistry of Nitriles . LibreTexts Chemistry. [Link]
-
the preparation of nitriles . Chemguide. [Link]
-
Cyclization in Linear Step-Growth Polymerizations . Macromolecules (ACS Publications). [Link]
-
Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins . PMC, National Center for Biotechnology Information. [Link]
-
cyclopentanecarbonitrile - 4254-02-8 . ChemSynthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Discuss thorpe-zieglar reaction and freund's method. | Filo [askfilo.com]
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- 16. chemsynthesis.com [chemsynthesis.com]
Removing metal catalyst residues from 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Strategies for the Purification of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing metal catalyst residues from the synthesis of this compound. Given that pyrazine derivatives are crucial in pharmaceutical development, ensuring the final compound's purity from catalytic metals like palladium is paramount for downstream applications and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove metal catalyst residues from my this compound product?
A1: Metal catalyst residues, especially from heavy metals such as palladium, can be toxic and may interfere with subsequent synthetic steps.[1] Regulatory bodies like the FDA and EMA have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[2] Failure to remove these residues can compromise the stability, efficacy, and safety of the final drug product.
Q2: What are the primary methods for removing metal catalyst residues?
A2: The most common and effective techniques include:
-
Adsorption: Utilizing materials like activated carbon or specialized metal scavengers to bind the catalyst.[1]
-
Chromatography: Separating the target compound from the catalyst using column chromatography.[3]
-
Filtration: Physically removing solid-supported or precipitated catalysts.[3][4]
-
Crystallization: Isolating the pure product by crystallization, leaving the catalyst in the mother liquor.[1]
-
Extraction: Employing a solvent system to selectively remove the catalyst.[5]
Q3: How do I select the most appropriate purification method for my specific situation?
A3: The optimal strategy is contingent on several factors: the nature of the catalyst (homogeneous vs. heterogeneous), the properties of your product (solubility, stability), the solvent system, the required purity level, and the reaction scale.[1] The decision-making workflow below (Figure 1) can guide your selection process.
Q4: What are metal scavengers and how do they function?
A4: Metal scavengers are functionalized materials, often based on silica or polymers, that exhibit a high affinity for specific metal catalysts.[1][6] They operate by forming strong coordinate bonds with the metal, effectively "scavenging" it from the solution. The resulting scavenger-metal complex can then be easily removed by filtration.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the removal of metal catalyst residues from this compound.
Problem 1: High Levels of Palladium Residue Detected Post-Purification
Possible Cause & Explanation:
-
Inefficient Scavenging: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)). The kinetics of scavenging can also be slow, requiring more time or elevated temperatures.
-
Poor Adsorption on Activated Carbon: Activated carbon can be highly effective but may also adsorb the product, leading to yield loss.[5][8] Its effectiveness is also dependent on the solvent and the specific grade of carbon used.[9][10]
-
Catalyst Co-elution during Chromatography: The palladium catalyst may have a similar retention factor to your product on silica gel, leading to incomplete separation.
Solutions:
-
Screen a Panel of Metal Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, triaminetetraacetic acid) to identify the most effective one for your system.[11]
-
Optimize Scavenging Conditions: Increase the reaction time, temperature (if your product is stable), and the equivalents of the scavenger to drive the removal to completion.[7]
-
Activated Carbon Treatment Protocol: If using activated carbon, a typical starting point is 5-10 wt% relative to the product.[1] Stir the mixture for a designated time and then filter through a pad of Celite® to remove the carbon.[3]
-
Chromatography Optimization: If using column chromatography for purification, consider using a different solvent system to improve separation. For pyrazine derivatives, a mixture of hexane and ethyl acetate is often effective.[12][13][14]
Problem 2: Product Loss During Purification
Possible Cause & Explanation:
-
Non-specific Adsorption: Activated carbon is a common culprit for product loss due to its non-specific adsorptive properties.[5]
-
Product Instability: The purification conditions (e.g., heat, prolonged exposure to silica gel) may be causing decomposition of your this compound.
-
Co-precipitation: During crystallization, the product may trap catalyst particles within its crystal lattice.
Solutions:
-
Use a More Selective Scavenger: Modern metal scavengers are designed for high selectivity towards the metal catalyst with minimal interaction with the organic product.[6]
-
Milder Purification Conditions: If product degradation is suspected, perform purification at lower temperatures and minimize the time the product is in contact with the stationary phase during chromatography.
-
Optimize Crystallization: Ensure the catalyst is fully dissolved or effectively scavenged before initiating crystallization. A hot filtration step before cooling can remove any insoluble catalyst particles.[1]
Decision-Making Workflow for Catalyst Removal
The following diagram illustrates a logical approach to selecting the appropriate purification strategy.
Caption: Decision tree for selecting a catalyst removal technique.
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Scavenger Addition: Add the selected metal scavenger (typically 2-10 equivalents relative to the residual metal).
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Filter the mixture to remove the scavenger-metal complex. Wash the scavenger with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Activated Carbon Treatment
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add powdered activated carbon (5-10 wt% of the product weight) to the solution.[1]
-
Stirring: Stir the suspension vigorously for 1-4 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure no carbon fines pass through.[3]
-
Solvent Removal: Concentrate the filtrate to yield the purified product.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).[15]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of increasing solvent polarity. For pyrazine derivatives, a gradient from pure hexane to a mixture of hexane and ethyl acetate is often effective.[12][13][14]
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Comparison of Purification Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Metal Scavengers | Very High | High selectivity, low product loss, broad applicability.[6] | Higher cost compared to activated carbon.[5] |
| Activated Carbon | High | Cost-effective, readily available.[9][10] | Can lead to product loss, non-specific adsorption.[5][8] |
| Column Chromatography | Medium to High | Removes other impurities simultaneously.[3] | Can be time-consuming and may not be sufficient for trace metal removal alone.[7] |
| Crystallization | Variable | Can be highly effective and scalable. | May concentrate impurities in some cases.[2] |
| Filtration | High (for heterogeneous catalysts) | Simple and efficient for solid-supported catalysts.[4] | Not applicable to homogeneous catalysts. |
References
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
- Gleeson, B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Al-Absi, R. S., & Al-jammal, N. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
- SiliCycle. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Amazon Filters. (n.d.).
- Biotage. (n.d.). Metal Scavenger Guide. Sopachem.
- Britton, E. C., et al. (1962). Purification of pyrazine.
- SpinChem. (n.d.).
- Benchchem. (2025).
- ResearchGate. (2015).
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Jackson, D. (n.d.).
- Benchchem. (2025). Removal of catalyst residues from [(1E,3E)-4-Chloro-1,3-butadienyl]benzene.
- Lecomte, J., et al. (2023). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. MDPI.
- Reddit. (2025, September 19). Your trick to remove residual palladium.
- Mathews Open Access Journals. (2025, March 24).
- Appretech Scientific Limited. (n.d.). 1-(pyrazin-2-yl)cyclopentane-1-carboxylic acid.
- Teijin Pharma Limited. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development.
- M.Si, S., et al. (2022).
- Benchchem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
- Al-Tarawneh, S., & Al-Zoubi, R. M. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
- Schmidt, T. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. amazonfilters.com [amazonfilters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. sopachem.com [sopachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of Pyrazin-2-yl Derivatives
Status: Operational Operator: Senior Application Scientist (Crystallization Systems) Ticket ID: PYR-ZN-2024-001
Introduction
Welcome to the technical support hub for pyrazine chemistry. As a Senior Application Scientist, I understand that pyrazin-2-yl derivatives present a unique "perfect storm" of crystallization challenges.
The pyrazine ring is electron-deficient, making the nitrogen atoms (N1/N4) very weak bases (
This guide provides self-validating protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "My compound separates as a yellow/brown oil upon cooling. It never solidifies, or it solidifies into a glass after days."
The Scientific Causality
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit for nucleation is reached. This is thermodynamically driven by the high solubility of the amorphous phase compared to the crystalline phase, often exacerbated by impurities or flexible alkyl chains on the pyrazine ring.
The Protocol: Temperature Cycling (Ostwald Ripening)
Do not simply "add more anti-solvent"—this usually worsens the oiling. You must push the system from the oil phase back into solution and then access the nucleation zone gently.
Step-by-Step Workflow:
-
Re-dissolution: Heat the oiled mixture until a clear solution returns (usually
). -
Seed Loading: Cool to the exact temperature where the oil just begins to appear (the cloud point). Add 1-2 wt% of seed crystals (if available) or a structurally similar heterocycle (heteronuclear seeding).
-
Cycling:
-
Cool by
(oil may form). -
Hold for 30 mins.
-
Heat by
(dissolve smaller oil droplets/fines). -
Hold for 30 mins.
-
Repeat this "sawtooth" profile, lowering the mean temperature by
per cycle.
-
-
Mechanism: This promotes Ostwald Ripening , where unstable oil droplets dissolve and redeposit onto stable crystal nuclei.
Visualization: LLPS Recovery Logic
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) in pyrazine derivatives.
Module 2: The "Uncrystallizable" Oil (Co-Crystal vs. Salt)
User Issue: "I cannot get a solid. I've tried HCl and H2SO4, but the salts are hygroscopic gums."
The Scientific Causality
Pyrazin-2-yl nitrogens are weak bases .
-
The
Rule: For a stable salt, you generally need . -
Since pyrazine
, you need a super-acid ( ) to form a stable salt. This limits you to sulfonic acids, which often yield hygroscopic solids.
The Solution: Pivot to Co-crystals .[1] Pyrazines are excellent Hydrogen Bond Acceptors (HBA). Instead of proton transfer (salt), target neutral hydrogen bonding (co-crystal) using the Supramolecular Synthon approach [1].[1]
Protocol: Supramolecular Synthon Screening
Target the formation of the Acid-Pyridine Heterosynthon (applicable to pyrazines).
Recommended Co-formers (in order of priority):
-
Carboxylic Acids: Fumaric acid, Succinic acid, Benzoic acid.
-
Why: These form strong O-H...N hydrogen bonds with the pyrazine ring N4 position.
-
-
Amides: Urea, Nicotinamide.
-
Why: N-H...N interactions.[2]
-
-
Hydroxyls: Resorcinol, Hydroquinone.
-
Why: O-H...N interactions (often seen in pyrazine-phenol co-crystals) [2].
-
Screening Table:
| Co-former | Solvent System | Stoichiometry (Pyrazine:Co-former) | Expected Interaction |
| Fumaric Acid | MeOH / EtOH | 2:1 and 1:1 | O-H...N (Carboxyl-Pyrazine) |
| Succinic Acid | IPA / EtOAc | 2:1 | O-H...N (Carboxyl-Pyrazine) |
| Resorcinol | Acetone / Toluene | 1:1 | O-H...N (Phenol-Pyrazine) |
| Saccharin | EtOH / Water | 1:1 | N-H...N (Imide-Pyrazine) |
Visualization: Salt vs. Co-Crystal Selection
Figure 2: Selection logic for Counter-ions vs. Co-formers based on pKa differentials.
Module 3: Polymorph Control
User Issue: "My crystals change shape from needles to blocks overnight, or they disappear back into solution."
The Scientific Causality
Pyrazine derivatives are notorious for Conformational Polymorphism . The rotation of the substituent at the C2 position allows for multiple packing arrangements.
-
Kinetic Form: Often needles (fast growth, lower density, metastable).
-
Thermodynamic Form: Often blocks/prisms (slower growth, higher density, stable).
Weak C-H...N interactions often compete with stronger H-bonds, leading to "disappearing polymorphs" [3].
Protocol: Solvent-Mediated Phase Transformation
To ensure you have the stable thermodynamic form (essential for drug development):
-
Slurry Experiment: Create a saturated suspension of your compound in a solvent where it has moderate solubility (e.g., Ethanol/Water 90:10).
-
Energy Input: Stir at 500 RPM for 48-72 hours.
-
Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction).
-
Outcome: The solvent acts as a mediator, dissolving the higher-energy metastable crystals and redepositing the molecules onto the lower-energy stable crystals.
FAQs
Q: Why does my pyrazine derivative turn pink/red in solution? A: Pyrazine rings are electron-deficient and can undergo radical formation or oxidation at the N-oxide position if exposed to light and air for extended periods. Action: Perform all crystallizations in the dark or under nitrogen/argon.
Q: Can I use water as an anti-solvent? A: Use caution. Pyrazines are excellent H-bond acceptors and often form hydrates (channel hydrates or stoichiometric hydrates) [4]. If you use water, you must characterize the solid via TGA (Thermogravimetric Analysis) to check for water inclusion.
Q: My compound precipitates instantly as a gel. What now?
A: "Gelling" indicates supersaturation is too high (
-
Fix: Reduce the concentration by 50%.
-
Fix: Switch to a "Slower" anti-solvent. If using Hexane (very non-polar), switch to TBME (tert-butyl methyl ether) or Toluene, which have slightly better compatibility with the pyrazine ring, allowing for slower growth.
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327.
-
Vishweshwar, P., et al. (2002). Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Journal of Organic Chemistry, 67(2), 556–565.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Braun, D. E., et al. (2025). Polymorphism and Negative Linear Compressibility in Pyrazine-d4.[3][4] Crystal Growth & Design. (Note: Recent example of pyrazine polymorphism dynamics).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Executive Summary
Compound: 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile CAS: 1870018-67-9 Molecular Formula: C10H11N3 Key Structural Motif: Gem-disubstituted cyclopentane (Quaternary C1).[1]
This guide provides a technical analysis of the 1H NMR signature for this compound.[1][2] As a Senior Application Scientist, I focus here on the diagnostic challenges of verifying the quaternary center formation—a critical step in synthesizing this scaffold, often used in ATP-competitive kinase inhibitors. We compare this spectral signature against key structural alternatives (Pyridine analogs) and precursors (Open-chain nitriles) to provide a robust identification protocol.[1]
Structural Diagnostics & Theoretical Grounding
The molecule consists of an electron-deficient pyrazine ring attached to a cyclopentane ring at the same carbon holding a nitrile group .[1] This creates a quaternary center at C1', eliminating the methine proton typically found in mono-substituted derivatives.
The "Silent" Quaternary Carbon
The most distinct feature of this spectrum is what is missing.[1]
-
Precursor (Pyrazine-2-acetonitrile): Shows a singlet @ ~4.0 ppm (CH2 alpha to nitrile/pyrazine).[1]
-
Target Product: This signal disappears completely. The aliphatic region transforms into a symmetric multiplet pattern characteristic of a clamped ring.[1]
Electronic Influence (Pyrazine vs. Pyridine)
The pyrazine ring (1,4-diazine) is significantly more electron-deficient than pyridine.[3] This results in a global downfield shift of the aromatic protons compared to pyridine analogs due to the inductive effect of the second nitrogen atom.
Comparative Spectral Analysis
The following data contrasts the target molecule with its closest structural analog, 1-(Pyridin-2-yl)cyclopentane-1-carbonitrile. This comparison is vital for researchers switching scaffolds during SAR (Structure-Activity Relationship) studies.[1]
Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
| Region | Proton Assignment | Target: Pyrazine Analog (δ ppm) | Alternative: Pyridine Analog (δ ppm) | Diagnostic Note |
| Aromatic | H-3 (Ortho to C-C) | 8.80 - 8.95 (d/s) | 8.60 - 8.65 (d) | Pyrazine H-3 is deshielded by ~0.25 ppm due to the adjacent N-4.[1] |
| Aromatic | H-5 / H-6 | 8.50 - 8.65 (m) | 7.20 - 7.80 (m) | Pyrazine lacks the shielding C-H protons of pyridine; all signals are compressed downfield (>8.5).[1] |
| Aliphatic | H-2', H-5' (α-CH2) | 2.40 - 2.60 (m) | 2.20 - 2.40 (m) | The electron-poor pyrazine ring exerts a stronger anisotropic deshielding on the adjacent cyclopentyl protons. |
| Aliphatic | H-3', H-4' (β-CH2) | 1.90 - 2.10 (m) | 1.80 - 2.00 (m) | Less affected by the aromatic ring; standard cyclopentyl envelope. |
Critical Insight: In the Pyridine analog, the aromatic protons are spread wide (7.2 – 8.6 ppm). In the Pyrazine target , the aromatic protons are tightly clustered in the deshielded zone (8.5 – 9.0 ppm). This compression is the primary "fingerprint" of the pyrazine scaffold.[1]
Detailed Assignment Protocol
The Aromatic Region (8.0 – 9.0 ppm)
The pyrazine ring contains 3 protons.[1][4] Unlike benzene derivatives, the coupling constants (
-
H-3 (Singlet-like/Doublet, ~8.9 ppm): Located between N-1 and N-4.[1] It is the most deshielded due to the inductive effect of both nitrogens and the anisotropy of the nitrile group. It often appears as a singlet or a finely split doublet (
Hz).[1] -
H-5 & H-6 (Multiplet pair, ~8.5 - 8.6 ppm): These protons couple to each other (
Hz). They appear as a tight cluster.[1]
The Aliphatic Region (1.8 – 2.6 ppm)
The cyclopentane ring exhibits AA'BB' symmetry (or pseudo-symmetry) due to rapid ring puckering and the achiral nature of the C1 substitution.
- -Protons (4H, Multiplet, ~2.5 ppm): The protons on C2' and C5' are closest to the aromatic ring and nitrile. They experience significant deshielding.[1][4]
- -Protons (4H, Multiplet, ~2.0 ppm): The protons on C3' and C4' are further removed and appear upfield.
Impurity Markers[1]
-
Starting Material (Pyrazine-2-acetonitrile): Look for a singlet at 4.1 ppm .[1]
-
Alkylation By-product (Open chain): If the ring didn't close, you will see a triplet methyl group and a quartet methylene, rather than the cyclic multiplets.
Visualization: Assignment Logic
The following diagram illustrates the decision tree for assigning the spectrum and validating the structure.
Figure 1: Step-by-step logic flow for validating the formation of the quaternary center and confirming the pyrazine headgroup.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and minimize solvent effects on the labile pyrazine shifts, follow this protocol.
Sample Preparation[1][3][5]
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent Selection:
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., K2CO3 from the synthesis) which can cause line broadening.[1]
Acquisition Parameters[1][3]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (minimum) to 64.[1]
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbon isolates the ring protons, potentially increasing T1 relaxation times. A shorter delay may under-integrate the aromatic signals relative to the aliphatic ones.[1]
-
Spectral Width: -2 to 12 ppm.[1]
Synthesis & Impurity Workflow
Understanding the synthesis helps anticipate impurities.[1] The standard route involves the double alkylation of pyrazine-2-acetonitrile with 1,4-dibromobutane.
Figure 2: Synthetic pathway highlighting the transition from the diagnostic singlet of the starting material to the cyclic multiplets of the product.
References
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]
- Cited for: General principles of chemical shifts in electron-deficient heterocycles (Pyrazine vs Pyridine).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1]
- )
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73172, Pyrazine-2-carbonitrile. [Link]
-
Cited for: Base values of pyrazine ring protons in nitrile-substituted environments.[1]
-
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Pyrazine Carbonitriles
This guide provides a technical analysis of the mass spectrometry fragmentation patterns of pyrazine carbonitriles, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
Pyrazine carbonitriles (e.g., 2-cyanopyrazine) are critical pharmacophores in the development of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. Their mass spectral behavior is dominated by the high stability of the aromatic pyrazine ring and the strong electron-withdrawing nature of the cyano group.
This guide analyzes the "Double HCN Cascade"—the signature fragmentation pathway where the molecular ion undergoes sequential losses of hydrogen cyanide. We compare this behavior across ionization modes (EI vs. ESI) and against analogous N-heterocycles.
Core Fragmentation Mechanisms
The fragmentation of pyrazine-2-carbonitrile (
The "Double HCN Cascade" Pathway
-
Molecular Ion Formation (
105): The base peak in EI spectra is typically the radical cation . The aromatic ring stabilizes this charge. -
Primary Fragmentation (
78): The molecular ion loses a neutral HCN molecule (27 Da). Mechanistically, this usually involves the extrusion of the cyano carbon and an adjacent ring nitrogen, or a ring nitrogen and an adjacent ring carbon. The resulting ion ( ) is isoelectronic with the benzene radical cation but retains high internal energy. -
Secondary Fragmentation (
51): The 78 ion is unstable and ejects a second HCN molecule. This yields the 51 ion ( ), likely a linear cyanovinyl cation or similar species.
Visualization: Fragmentation Pathway
The following diagram illustrates the sequential loss of HCN, the defining characteristic of this scaffold.
Caption: The "Double HCN Cascade" pathway characteristic of pyrazine-2-carbonitrile under 70 eV Electron Impact ionization.
Comparative Profiling: Pyrazines vs. Alternatives
To distinguish pyrazine carbonitriles from structural isomers (like pyrimidines) or analogs (pyridines), compare the relative intensities of the molecular ion and specific neutral losses.
| Feature | Pyrazine-2-carbonitrile | 4-Cyanopyridine | Benzonitrile |
| Formula | |||
| Molecular Ion ( | Base Peak (100%) | Strong (80-100%) | Strong (100%) |
| Primary Loss | -HCN (27 Da) | -HCN (27 Da) | -HCN (27 Da) |
| Secondary Loss | -HCN (27 Da) | - | - |
| Diagnostic Ratio | High | Moderate | High |
| Key Differentiator | Sequential loss of 2 nitrogens (as HCN) | Loss of 1 nitrogen, then carbon | Loss of 1 nitrogen |
Expert Insight: The presence of the
Technical Methodology: EI vs. ESI
The choice of ionization technique drastically alters the observed spectrum.
Technique 1: Electron Impact (EI) - Structural Fingerprinting
-
Application: Identification of unknown impurities or synthesis byproducts.
-
Mechanism: Hard ionization (70 eV) induces extensive fragmentation.
-
Observed Species: Radical cations (
). -
Protocol:
-
Inlet: GC-MS via capillary column (e.g., DB-5MS).
-
Temp: Source at 230°C to prevent condensation of polar nitriles.
-
Validation: Check for
105 (Parent) and 78 (Daughter).
-
Technique 2: Electrospray Ionization (ESI) - Quantitation
-
Application: PK/PD studies, biological matrices (plasma/urine).
-
Mechanism: Soft ionization; protonation dominates.
-
Observed Species: Even-electron ions (
). -
Protocol:
-
Solvent: 0.1% Formic Acid in Acetonitrile/Water (50:50).
-
Mode: Positive Ion Mode (
). -
Observed Peak:
106 ( ). -
MS/MS Transition: To induce fragmentation in ESI (for MRM quantitation), Apply Collision Energy (CE) of 15-25 eV.
-
Transition:
(Loss of HCN).
-
-
Experimental Protocol: Structural Validation
Objective: Confirm the identity of a synthesized 5-substituted pyrazine-2-carbonitrile derivative.
Reagents:
-
LC-MS Grade Methanol.
-
Formic Acid (FA).
-
Target Compound (approx. 1 mg).
Workflow:
-
Preparation: Dissolve 0.1 mg of the compound in 1 mL of Methanol + 0.1% FA. Vortex for 30 seconds.
-
Direct Infusion: Using a syringe pump, infuse the solution at 10 µL/min into a Triple Quadrupole or Q-TOF MS.
-
Full Scan (Q1): Scan range
50–500. Identify the peak. -
Product Ion Scan (MS2):
-
Select the
as the precursor. -
Ramp Collision Energy (CE) from 10 to 40 eV.
-
Success Criteria: Observation of the "HCN Loss" fragment. For a generic 5-R-pyrazine-2-carbonitrile (
), look for fragment .
-
Troubleshooting:
-
No Fragmentation? Pyrazine rings are stable. Increase CE or switch to EI.
-
Adducts? If
is (Na) or (K), switch buffers to Ammonium Formate to force protonation.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyrazinecarbonitrile Mass Spectrum (EI). National Institute of Standards and Technology.[1][2][3][4] [Link]
-
PubChem. (2024). Pyrazine-2-carbonitrile Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2000). Mass spectra of tentatively identified pyrazine products. [Link][5]
Sources
A Senior Application Scientist's Guide to Bioisosteric Comparison: Pyrazine vs. Pyridine in Cyclopentane Scaffolds
Introduction: The Strategic Imperative of Bioisosteric Replacement
In the intricate landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice of substituting one functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of this optimization process.[1] This guide provides an in-depth, comparative analysis of two critical nitrogen-containing heterocycles—pyridine and pyrazine—when employed as bioisosteres within cyclopentane-based molecular scaffolds.
The cyclopentane ring is a privileged structure in medicinal chemistry, prized for its ability to confer conformational rigidity while presenting substituents in precise three-dimensional orientations.[2][3] When fused or appended to aromatic systems like pyridine or pyrazine, it creates a versatile framework for engaging with biological targets. The choice between a pyridine and a pyrazine moiety, however, is not trivial. This decision can profoundly influence a molecule's fundamental properties, including its basicity, lipophilicity, metabolic stability, and hydrogen bonding capacity. Understanding the nuanced differences between these two bioisosteres is therefore essential for any researcher aiming to rationally design next-generation therapeutics. This guide will dissect these differences, supported by experimental data and detailed protocols, to empower drug development professionals in making informed decisions during lead optimization.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The divergent biological outcomes of replacing a pyridine with a pyrazine ring are rooted in their fundamental physicochemical differences. The introduction of a second nitrogen atom in a 1,4-position transforms the electronic and physical nature of the aromatic ring.
Electronic Properties: Basicity and Aromaticity
The most striking difference lies in the basicity of the two heterocycles. Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid.[4][5] In contrast, pyrazine is substantially less basic, with a pKa of about 0.6.[5][6]
Causality: This dramatic decrease in basicity is due to the potent, electron-withdrawing inductive effect of the second nitrogen atom in the pyrazine ring.[7] This effect reduces the electron density on the remaining nitrogen, making its lone pair less available for protonation. Consequently, at physiological pH (~7.4), a pyridine ring may be partially protonated, conferring a positive charge, while a pyrazine ring will remain overwhelmingly neutral. This has profound implications for solubility, cell permeability, and target engagement.
Lipophilicity and Polarity
The addition of the second nitrogen atom also significantly impacts the molecule's lipophilicity, commonly measured as the partition coefficient (LogP).
Table 1: Comparative Physicochemical Properties of Pyridine and Pyrazine
| Property | Pyridine | Pyrazine | Rationale for Difference |
| pKa (of conjugate acid) | ~5.2[4][5] | ~0.6[5][6] | Inductive electron withdrawal by the second nitrogen atom reduces basicity. |
| Calculated LogP | ~0.65[4] | ~-0.26[8] | The additional polar nitrogen atom increases hydrophilicity. |
| Dipole Moment | ~2.2 D | 0 D | Symmetrical arrangement of nitrogen atoms in pyrazine cancels the dipole moment. |
| Hydrogen Bond Acceptors | 1 | 2 | Pyrazine offers two distinct sites for hydrogen bond acceptance.[9] |
| Aromaticity | High | Reduced | The higher electronegativity of two nitrogen atoms leads to greater electron localization.[10] |
This data clearly illustrates that switching from a pyridine to a pyrazine bioisostere will generally result in a more polar, less lipophilic, and non-basic compound. These changes are pivotal in addressing challenges such as poor solubility or high metabolic turnover.
Part 2: Impact on Pharmacokinetics and Pharmacodynamics
The alterations in physicochemical properties directly translate to changes in how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target.
Metabolic Stability
A common rationale for a pyridine-to-pyrazine switch is to enhance metabolic stability.[11] Pyridine rings are susceptible to oxidation, particularly at positions ortho or para to the nitrogen, by cytochrome P450 enzymes.
Mechanism of Improvement: The pyrazine ring is more electron-deficient than pyridine, making it less prone to electrophilic attack and oxidative metabolism.[7][12] Furthermore, replacing a metabolically liable C-H bond with a nitrogen atom can directly block a site of metabolism.[11] However, this is not a universal rule; the metabolic fate is highly dependent on the surrounding molecular context and the specific P450 isozymes involved.[13]
Target Engagement and Receptor Binding
The change in electronics and hydrogen bonding potential can significantly alter a compound's affinity and selectivity for its target protein.
-
Hydrogen Bonding: For many targets, such as kinases, the nitrogen of the heterocycle acts as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the ATP binding site.[9] A pyrazine offers two potential hydrogen bond acceptors, which could lead to novel or strengthened interactions. Conversely, the lower basicity of pyrazine ensures that this hydrogen bonding capability is maintained even in more acidic microenvironments where pyridine would be protonated and thus act as a hydrogen bond donor instead.[13]
-
Ion-Pair Interactions: If the protonated, cationic form of a pyridine-containing compound is critical for forming an ion-pair (salt bridge) with a negatively charged residue (e.g., Asp, Glu) in the binding pocket, replacing it with the non-basic pyrazine will abrogate this interaction, likely leading to a significant loss in potency.
Hypothetical Experimental Data
To illustrate these concepts, consider the following hypothetical data for two analogous compounds built on a cyclopentane scaffold.
Table 2: Hypothetical Performance Data for Cyclopentane Analogs
| Parameter | Compound A (Pyridine-Cyclopentane) | Compound B (Pyrazine-Cyclopentane) | Interpretation |
| Target IC₅₀ | 50 nM | 75 nM | The pyridine analog is slightly more potent, suggesting the higher basicity or a single H-bond is optimal for this target. |
| Aqueous Solubility | 20 µg/mL | 150 µg/mL | The more polar pyrazine analog shows significantly improved solubility. |
| Liver Microsome t₁⸝₂ | 15 min | 90 min | The pyrazine analog demonstrates superior metabolic stability, likely due to its electron-deficient nature. |
| Cell Permeability (PAMPA) | High | Moderate | The increased polarity of the pyrazine analog slightly reduces passive diffusion. |
This hypothetical dataset exemplifies a common trade-off in drug discovery: the pyrazine analog (Compound B) sacrifices some potency for substantial gains in drug-like properties, namely solubility and metabolic stability.
Part 3: Experimental Design & Synthetic Protocols
The successful evaluation of this bioisosteric pair requires robust synthetic access to the target molecules and reliable assays for their characterization.
General Workflow for Bioisosteric Evaluation
A typical medicinal chemistry workflow for comparing these scaffolds would involve parallel synthesis followed by a cascade of assays to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR).
Caption: Key steps in a Hantzsch-type synthesis of a cyclopenta[b]pyridine derivative.
Step-by-Step Methodology:
-
Enamine Formation: To a solution of cyclopentanone (1.0 eq) in toluene, add a secondary amine such as morpholine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. After completion (monitored by TLC), cool the reaction and remove the solvent under reduced pressure to yield the crude enamine.
-
Cyclocondensation: Dissolve the crude enamine and an appropriate α,β-unsaturated carbonyl compound (e.g., an enone or an ylidene-malonate, 1.0 eq) in a suitable solvent like ethanol or acetic acid. Add a source of ammonia, such as ammonium acetate (2.0 eq). Heat the reaction mixture to reflux for 12-24 hours.
-
Oxidation: After cooling, concentrate the reaction mixture. Dissolve the crude dihydropyridine intermediate in a solvent like dichloromethane or toluene. Add an oxidizing agent, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂), and stir at room temperature until the reaction is complete.
-
Workup and Purification: Filter the reaction mixture through a pad of celite to remove solid byproducts. Wash the filtrate with aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired cyclopenta[b]pyridine derivative. [2]5. Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conceptual Synthetic Protocol: Synthesis of a Pyrazine-Cyclopentane Scaffold
This protocol describes a classical approach to pyrazine synthesis via the condensation of a 1,2-dicarbonyl with a 1,2-diamine. [14]The key is the preparation of a cyclopentane-containing 1,2-dicarbonyl.
Step-by-Step Methodology:
-
Synthesis of Cyclopentyl-1,2-dione: Start with 2-bromocyclopentanone (1.0 eq). React it with DMSO under Kornblum oxidation conditions to generate the cyclopentyl-1,2-dione. Alternatively, perform selenium dioxide (SeO₂) oxidation of cyclopentanone.
-
Condensation Reaction: Dissolve the cyclopentyl-1,2-dione (1.0 eq) and a 1,2-diamine (e.g., ethylenediamine, 1.0 eq) in ethanol. Heat the mixture to reflux for 4-8 hours. The reaction involves the initial formation of a dihydropyrazine intermediate. [14]3. Aromatization: The dihydropyrazine intermediate often oxidizes to the aromatic pyrazine upon exposure to air during the reaction or workup. For more robust oxidation, a mild oxidizing agent like copper(II) acetate can be added to the reaction mixture.
-
Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the fused cyclopenta[b]pyrazine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Strategic Outlook
The choice between a pyridine and a pyrazine bioisostere on a cyclopentane scaffold is a strategic decision driven by the specific objectives of a drug discovery program.
-
Choose Pyridine when: A degree of basicity is required for target engagement (e.g., salt bridge formation), higher lipophilicity is needed for membrane penetration, or when the metabolic liabilities of the pyridine ring are not a primary concern or can be addressed by other means. [15]* Choose Pyrazine when: The primary goals are to increase aqueous solubility, enhance metabolic stability by blocking oxidative pathways, eliminate basicity to avoid off-target effects (e.g., hERG channel inhibition), or introduce an additional hydrogen bond acceptor. [9][11] Ultimately, the most effective approach is the empirical one: synthesize and test both analogs. The comparative data generated, as outlined in this guide, will provide the definitive insights required to propel a lead optimization campaign forward. By understanding the fundamental physicochemical principles that differentiate these two powerful heterocycles, researchers can more efficiently navigate the complex path of drug design and development.
References
- Benchchem. The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.
- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
- Benchchem. An In-depth Technical Guide to the Chemistry of Cyclopentane-1,2,4-trione.
- ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- PharmaBlock. Pyrazines in Drug Discovery.
- ResearchGate. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions.
- Wikipedia. Pyrazine.
- PubMed. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands.
- ResearchGate. Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles.
- ChemRxiv. Pyridine-to-pyridazine skeletal editing.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- Auctores Journals. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment.
- Slideshare. Synthesis and reactions of Pyrazine.
- ResearchGate. Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine.
- Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
- ResearchGate. Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
- Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
- PubChem. Pyridine.
- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
- IISTE.org. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- PubChem. Pyrazine.
- ResearchGate. Physical Properties of Pyridazines.
- Auctores Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- PubChem. Pyridine pyridazine pyrimidine pyrazine.
- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- ChemRxiv. Acid–Responsive Rhenium(I) NHC Complexes: Pyrazine vs Pyridine.
- Eur. J. Org. Chem. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
- PubMed. Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking.
- Reddit. Let's discuss the basicity of pyrazine and pyrimidine.
- ResearchGate. The direct synthesis of multi-functional pyrazine scaffolds.
- PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
- ResearchGate. Heterocyclic compounds such as pyrroles, pyridines, pyrollidins, piperdines, indoles, imidazol and pyrazins.
- Semantic Scholar. Pyrazine Derivatives—Versatile Scaffold.
- YouTube. Synthesis and reactions of Pyrazine.
- PMC. Pyridine: the scaffolds with significant clinical diversity.
- PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Taylor & Francis Online. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- PubMed. Pyrazolopyridine derivatives act as competitive antagonists of brain adenosine A1 receptors: [35S]GTPgammaS binding studies.
- PMC. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds.
Sources
- 1. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
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- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [mail.auctoresonline.org]
Technical Guide: Validating Elemental Analysis for 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
Executive Summary & Core Challenge
In the synthesis of Janus Kinase (JAK) inhibitor scaffolds, 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile represents a critical intermediate. While Elemental Analysis (CHN) remains the "gold standard" for publication and GMP release, this specific molecule presents a dual analytical challenge:
-
Refractory Combustion: The pyrazine ring, combined with a quaternary carbonitrile, creates a nitrogen-rich system that is thermodynamically resistant to complete oxidation, often leading to low nitrogen recovery (formation of thermally stable char).
-
Hygroscopicity: The pyrazine nitrogen atoms are excellent hydrogen bond acceptors, making the compound prone to retaining atmospheric moisture, which skews carbon/nitrogen percentages downward.
This guide outlines a self-validating workflow to distinguish between synthetic impurity and analytical artifact, utilizing Quantitative NMR (qNMR) as the primary arbiter.
Molecular Baseline & Theoretical Data
Before validation, the theoretical baseline must be established.
| Property | Value |
| IUPAC Name | This compound |
| Formula | |
| Molecular Weight | 173.22 g/mol |
| Physical State | Viscous Oil / Low-melting Solid (Method dependent) |
Theoretical Composition (Target Values):
-
Carbon (C): 69.34%
-
Hydrogen (H): 6.40%
-
Nitrogen (N): 24.26%
Acceptance Criteria: Standard Journal of Medicinal Chemistry tolerance is ±0.4% absolute deviation.
Comparative Analysis of Validation Methods
Method A: Combustion Analysis (CHN) - The Standard
-
Principle: High-temperature oxidation (
) converts sample to , , and . -
The Failure Mode: For this molecule, the pyrazine ring can form graphitic nitrogen chars (incomplete combustion). This typically manifests as Low N / High C or Low N / Low C (if mass is trapped in ash).
-
Optimization: Requires "Oxygen Boost" (extended loop) and combustion aids like Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) to fracture the heterocyclic ring.
Method B: Quantitative NMR (qNMR) - The Validator
-
Principle: Molar response is directly proportional to the number of nuclei, independent of chemical structure.
-
Why it wins: qNMR distinguishes between impurity (extra peaks), solvent (identifiable shifts), and moisture (water peak), which EA lumps into a single mass error.
-
Protocol: Use an Internal Standard (IS) with high purity (TraceCERT®) and distinct shift (e.g., Maleic Acid or TCNB).
Method C: High-Resolution Mass Spectrometry (HRMS) - Identity Only
-
Role: Confirms the formula
( ) but cannot validate bulk purity due to ionization bias. It is a qualitative check, not a quantitative release tool.
Experimental Protocols
Protocol 1: The "Hard-Burn" EA Preparation
Standard EA often fails this compound. Use this modified protocol.
-
Drying: The sample must be dried in a vacuum oven at
over for 12 hours to remove hydrogen-bonded water. -
Encapsulation: Weigh 2.0–3.0 mg into a Tin (Sn) capsule.
-
Crucial Step: Add 5–10 mg of
(Vanadium Pentoxide) powder directly into the capsule. This acts as an oxygen donor to prevent charring of the pyrazine ring.
-
-
Instrument Setup: Set the combustion furnace to High Oxygen Mode (add 30s oxygen injection time).
-
Analysis: Run in triplicate.
Protocol 2: qNMR Validation (The "Truth" Serum)
If EA fails (deviation > 0.4%), use this to determine if the sample is impure or if the EA method failed.
-
Internal Standard (IS) Selection:
-
Maleic Acid: (Singlet at
6.3 ppm). Good for . -
1,3,5-Trimethoxybenzene: (Singlet at
6.1 ppm). Good for . -
Requirement: The IS signals must not overlap with the cyclopentyl protons (1.8–2.5 ppm) or pyrazine protons (8.4–8.7 ppm).
-
-
Sample Prep:
-
Weigh exactly ~10 mg of Sample (
) and ~5 mg of IS ( ) into a vial. -
Dissolve in 0.6 mL deuterated solvent.
-
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): 60 seconds (Crucial: Pyrazine protons relax slowly; short underestimates purity). -
Scans: 16 or 32.
-
-
Calculation:
Decision Logic & Visualization
The following flowchart illustrates the logic for validating the purity of this refractory intermediate.
Caption: Logic flow for distinguishing between combustion failure, solvate formation, and synthetic impurity using orthogonal qNMR validation.
Data Interpretation Guide
When reviewing your results, use this lookup table to diagnose the root cause of failure.
| Observation | Likely Cause | Corrective Action |
| C: Low, H: High, N: Low | Water Contamination. Pyrazine is hygroscopic. | Check NMR for |
| C: High, H: Normal, N: Low | Incomplete Combustion. Nitrogen trapped as char. | Do not repurify. The sample is likely pure. Retest EA with |
| C: Low, H: Low, N: Low | Inorganic Contamination. Silica or salts present. | Perform Residue on Ignition (ROI) or ICP-MS. Filter sample through 0.2µm PTFE. |
| qNMR < 95% | Synthetic Impurity. | The EA failure is real. Re-purify via Flash Chromatography (DCM:MeOH gradient). |
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Schoenberger, T. (2012). Determination of the Purity of Reference Materials by 1H qNMR. Analytical and Bioanalytical Chemistry, 403, 247–254. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF.[1] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Sources
Benchmarking Synthetic Routes for 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile: A Comparative Guide
Introduction
The pyrazine moiety is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1] Its electron-deficient nature and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile is a novel compound of interest for its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The cyclopentane ring introduces a degree of conformational rigidity, while the nitrile group serves as a valuable synthetic handle for further chemical transformations.[2]
The efficient and scalable synthesis of this target molecule is paramount for its successful application in drug discovery and development programs. This guide provides an in-depth, objective comparison of two plausible and robust synthetic strategies for the preparation of this compound: Route A: Nucleophilic Aromatic Substitution (SNAr) and Route B: Radical-Mediated C-H Functionalization (Minisci-type Reaction) . This analysis is supported by established chemical principles, analogous experimental data from the literature, and detailed, actionable protocols.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This classical approach leverages the inherent electrophilicity of the pyrazine ring, particularly when substituted with a good leaving group like a halogen. The strategy involves the reaction of a 2-halopyrazine with the pre-formed carbanion of cyclopentanecarbonitrile. Halopyrazines are known to be more reactive towards nucleophilic displacement than their pyridine counterparts.[3]
Workflow for Route A
Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution (Route A).
Experimental Protocol for Route A
Step 1: Synthesis of Cyclopentanecarbonitrile from Cyclopentanone
Rationale: Cyclopentanecarbonitrile is a key starting material and can be efficiently prepared from the readily available cyclopentanone via a two-step process involving oximation followed by dehydration.[2]
-
Oximation: To a solution of cyclopentanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as aqueous ethanol, a base (e.g., sodium hydroxide, 1.1 eq) is added portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The product, cyclopentanone oxime, is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Dehydration: The crude cyclopentanone oxime is dissolved in a dehydrating agent such as acetic anhydride and heated to reflux for 2-3 hours. The progress of the reaction is monitored by GC-MS. Upon completion, the reaction mixture is carefully poured onto ice-water and stirred until the excess acetic anhydride is hydrolyzed. The product, cyclopentanecarbonitrile, is extracted with an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried, and purified by vacuum distillation.
Step 2: Synthesis of this compound
Rationale: This step involves the formation of a nucleophilic carbanion from cyclopentanecarbonitrile, which then displaces the chloride from 2-chloropyrazine. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial for the quantitative deprotonation of the α-carbon of the nitrile.[4]
-
Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. Cyclopentanecarbonitrile (1.0 eq), dissolved in anhydrous THF, is then added slowly to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete formation of the carbanion.
-
Nucleophilic Substitution: A solution of 2-chloropyrazine (1.2 eq) in anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route B: Radical-Mediated C-H Functionalization (Minisci-type Reaction)
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles.[5] This approach circumvents the need for pre-functionalized starting materials (like halopyrazines) and often proceeds under milder conditions. The reaction involves the generation of an alkyl radical which then adds to the protonated pyrazine ring.[6][7]
Workflow for Route B
Caption: Workflow for the synthesis of this compound via a radical-mediated approach (Route B). Note: This route would likely yield 2-cyclopentylpyrazine, requiring a subsequent cyanation step.
Experimental Protocol for Route B (for 2-Cyclopentylpyrazine)
Rationale: This protocol describes the synthesis of the precursor, 2-cyclopentylpyrazine, via a Minisci-type reaction. The direct introduction of the cyanocyclopentyl group via a radical pathway is more complex. The subsequent cyanation of the cyclopentyl moiety would represent a significant synthetic challenge.
-
Reaction Setup: To a solution of pyrazine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., acetonitrile) is added a catalytic amount of silver nitrate (0.1 eq) and a stoichiometric amount of a strong acid, such as sulfuric acid, to ensure protonation of the pyrazine.
-
Radical Generation and Coupling: Cyclopentanecarboxylic acid (2.0 eq) is added to the reaction mixture. An oxidant, such as ammonium persulfate (2.0 eq), dissolved in water, is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for 12-24 hours. The progress is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is basified with an aqueous solution of sodium hydroxide to a pH of 8-9. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-cyclopentylpyrazine, is purified by column chromatography on silica gel.
Comparative Analysis
| Feature | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Radical-Mediated C-H Functionalization (Minisci-type) |
| Number of Steps | 2 (from cyclopentanone and 2-chloropyrazine) | 1 (to 2-cyclopentylpyrazine) + subsequent functionalization |
| Starting Materials | Cyclopentanone, 2-chloropyrazine | Pyrazine, cyclopentanecarboxylic acid |
| Reagent Cost & Availability | Readily available and relatively inexpensive | Readily available and relatively inexpensive |
| Estimated Overall Yield | Moderate to good (potentially 40-60%) | Moderate (potentially 30-50% for the first step) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Generally milder temperatures, aqueous conditions possible |
| Scalability | Can be challenging due to cryogenic conditions and use of organolithium reagents | Generally more amenable to scale-up |
| Regioselectivity | High, substitution occurs at the position of the halogen | Can be an issue, potential for formation of regioisomers |
| Safety Considerations | Use of pyrophoric n-butyllithium and strong bases | Use of strong oxidants |
| Environmental Impact | Use of organic solvents like THF | Can be performed in greener solvents like water |
Discussion and Conclusion
Both Route A (SNAr) and Route B (Minisci-type reaction) present viable, albeit conceptually different, pathways for the synthesis of pyrazine derivatives bearing a cyclopentyl substituent.
Route A offers a more direct and highly regioselective approach to the target molecule, this compound. The well-established nature of SNAr reactions on halopyrazines provides a high degree of confidence in its feasibility.[8] However, this route necessitates the use of cryogenic temperatures and highly reactive organometallic reagents, which can pose challenges for large-scale synthesis and require specialized equipment and handling procedures.
Route B , on the other hand, represents a more modern and potentially "greener" approach.[6] It avoids the need for pre-halogenated pyrazines and can often be carried out under milder, and sometimes aqueous, conditions. This makes it an attractive option from a process chemistry perspective. The primary drawback of this route for the synthesis of the target molecule is that the direct introduction of a 1-cyanocyclopentyl radical is not straightforward. The more plausible Minisci reaction would yield 2-cyclopentylpyrazine, which would then require a challenging and likely low-yielding subsequent step to introduce the cyano group at the benzylic-like position of the cyclopentyl ring.
Recommendation: For laboratory-scale synthesis and initial exploration of the chemical space around this compound, Route A (SNAr) is the recommended strategy due to its directness and high predictability of the outcome. For researchers looking to develop a more scalable and potentially more environmentally friendly process, further investigation into a modified Route B or other C-H functionalization strategies would be a worthwhile endeavor. The choice between these routes will ultimately depend on the specific project goals, available resources, and the desired scale of production.
References
- Comprehensive Organic Functional Group Transformations; Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: Oxford, 1995; Vol. 4.
- Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem.2022, 10 (2), 288-297.
- Studies In Pyrazine Chemistry. University of Glasgow, 1952.
- The Position of Power: How Substituents Dict
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules2022, 27 (3), 988.
- Visible-Light-Mediated C–H Alkylation of Pyridine Derivatives. Org. Lett.2020, 22 (19), 7583–7588.
- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
- Transition metal-catalyzed functionalization of pyrazines. Org. Biomol. Chem.2013, 11, 2658-2670.
- The photochemical alkylation and reduction of heteroarenes. Chem. Sci.2016, 7, 6079-6084.
- Cyclopentanecarbonitrile | 4254-02-8. BenchChem.
- Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
- Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Org. Lett.2014, 16 (11), 2966–2969.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules2019, 24 (21), 3843.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Minisci reaction. Wikipedia.
- CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. UM Students' Repository.
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Safety Operating Guide
Proper Disposal Procedures: 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
[1][2]
Executive Summary & Immediate Action
1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile (CAS: 1870018-67-9) is a functionalized organic intermediate containing both a pyrazine ring (basic nitrogen heterocycle) and a nitrile group (cyano-).
Core Disposal Directive: This compound must be managed as Hazardous Organic Waste . It requires strict segregation from acids and strong oxidizers due to the risk of liberating toxic gases (HCN/NOx) or causing exothermic reactions. Do not dispose of via sanitary sewer or trash.
Emergency Response Card
| Scenario | Immediate Action |
| Spill (Solid/Liquid) | Evacuate immediate area. Don PPE (Nitrile gloves, Lab coat, Safety glasses).[1][2][3] Cover with inert absorbent (Vermiculite/Sand). DO NOT use water. |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[4][5][6][7] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[4][6][7] Remove contact lenses if present.[4][5][6] |
| Fire | Use Dry Chemical, CO2, or Foam.[1][7] Avoid water jet (may spread chemical). |
Chemical Characterization & Hazard Analysis
Understanding the molecular structure is the foundation of a self-validating safety protocol. We do not follow rules blindly; we manage specific chemical functionalities.
Structural Hazard Breakdown
-
Nitrile Moiety (-C≡N):
-
Risk: Hydrolysis in the presence of strong acids can release toxic fumes. While geminal substitution (cyclopentane ring) stabilizes the carbon, thermal decomposition or strong acidic environments can still liberate cyanide-related species or toxic nitrogen oxides.[1]
-
Operational Constraint: Strict Acid Segregation. Never place this waste in a container with "Acidic Organic Waste" labels.
-
-
Pyrazine Ring (C4H4N2):
-
Risk: Nitrogen-containing heterocycles are typically basic. Mixing with strong acids can generate heat (exothermic neutralization).
-
Operational Constraint: Treat as a basic/neutral organic.
-
Physical Properties (Reference)
| Property | Data | Source |
| CAS Number | 1870018-67-9 | [BLD Pharm, 2025] |
| Molecular Formula | C10H11N3 | [PubChem, 2025] |
| Molecular Weight | 173.21 g/mol | [PubChem, 2025] |
| Solubility | Organic solvents (DMSO, Methanol) | Predicted |
| RCRA Status | Non-Listed (Treat as Characteristic/Toxic) | EPA 40 CFR 261 |
Step-by-Step Disposal Protocols
Protocol A: Routine Solid/Liquid Waste
Applicability: Expired reagents, reaction byproducts, or mother liquors.[1]
-
Segregation:
-
Verify the waste container is labeled "Hazardous Waste - Organic" .
-
CRITICAL CHECK: Ensure the container pH is Neutral or Basic (pH ≥ 7). Never add to a container known to contain strong mineral acids (HCl, H2SO4).[1]
-
-
Packaging:
-
Solids: Place in a sealed screw-top jar or double-bagged heavy-duty polyethylene bag. Label as "Solid Waste: Contains Nitriles".
-
Liquids: Dissolve in a compatible non-halogenated solvent (e.g., Ethanol, Acetone) if not already in solution.[1] Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.
-
-
Labeling:
-
Affix a hazardous waste tag.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Final Disposal:
-
Transfer to EHS/Waste Management for High-Temperature Incineration . This is the only method that guarantees the destruction of the pyrazine ring and nitrile group without generating secondary toxic waste.
-
Protocol B: Spill Cleanup (Self-Validating Workflow)
Causality: Water can spread organic contaminants or accelerate hydrolysis. Therefore, dry cleanup is mandatory.[1]
-
Isolate: Mark a 3-meter radius around the spill.
-
Protect: Wear double nitrile gloves . (Pyrazines can permeate standard latex).
-
Absorb:
-
Use Vermiculite or Spill-X-S (Solvent adsorbent).
-
Validation: Ensure no free liquid remains visible before proceeding.
-
-
Collect: Scoop material into a wide-mouth jar.
-
Decontaminate: Wipe the surface with a soap/water solution only after the bulk material is removed. Dispose of wipes in the same hazardous waste jar.
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures that the nitrile functionality never encounters an incompatible waste stream.
Caption: Decision logic for segregating nitrile-bearing waste from acidic streams to prevent toxic gas generation.
Figure 2: Spill Response Logic
A self-validating loop to ensure safety during cleanup.
Caption: Operational workflow for spill containment, emphasizing the dryness check before collection.
Regulatory Framework & Compliance
While this specific compound may not be explicitly listed on "P-Lists" (Acutely Hazardous) or "U-Lists" (Toxic) under US RCRA regulations, it must be classified based on its characteristics and functional groups .[1]
-
RCRA (USA): Dispose of as Hazardous Waste . If the waste contains flammable solvents (e.g., methanol), use code D001 .[1] If it exhibits toxicity characteristics, use relevant codes. Best practice for research intermediates is to manage as Non-Listed Hazardous Waste destined for incineration.
-
EU CLP: Treat as Acute Tox. 4 (Oral/Dermal/Inhalation) and Aquatic Chronic if data suggests.
-
DOT (Transport):
References
-
PubChem. (2025).[9] Pyrazinecarbonitrile (Structural Analog) Safety Data. National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[10] Electronic Code of Federal Regulations. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Navigating the Uncharted: A Safety and Handling Guide for 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds presents both exciting opportunities and critical safety challenges. 1-(Pyrazin-2-yl)cyclopentane-1-carbonitrile, a molecule of interest in various research applications, currently lacks a dedicated Safety Data Sheet (SDS). This guide, developed by your trusted partner in laboratory safety, provides essential, immediate safety and logistical information. By synthesizing data from structurally related compounds, we offer a conservative and proactive approach to handling, ensuring the well-being of our valued scientific community.
Hazard Identification: A Composite Risk Profile
Due to the absence of specific toxicological data for this compound, we must extrapolate potential hazards from its constituent chemical groups: the pyrazine ring, the cyclopentane moiety, and the nitrile group.
Pyrazine-2-carbonitrile Moiety: The Safety Data Sheet for Pyrazine-2-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][3]
Cyclopentane Moiety: Cyclopentane is a highly flammable liquid and vapor.[4][5][6] Inhalation may cause drowsiness or dizziness, and it can be fatal if swallowed and enters the airways.[5] It can also cause skin irritation upon prolonged contact.[7]
Nitrile Group (-CN): Nitrile-containing compounds are a well-known class of chemicals that can release hydrogen cyanide (HCN) upon hydrolysis or combustion. While the reactivity of the nitrile group in this specific molecule is not fully characterized, it is prudent to handle it with the precautions typically afforded to organic nitriles.
Based on this composite analysis, this compound should be treated as a substance that is harmful, irritant, and potentially flammable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required protection.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin | Nitrile or Viton rubber gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents skin contact, which can be harmful and cause irritation.[1][2][4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge | Essential for preventing inhalation of potentially harmful vapors, especially when handling outside of a certified chemical fume hood.[1] |
| Body | Full-length pants and closed-toe shoes | Standard laboratory practice to minimize exposed skin. |
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling and storage protocol is paramount to mitigating risks.
3.1. Engineering Controls:
-
Primary Handling: All weighing, transferring, and manipulation of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
3.2. Procedural Workflow for Handling:
Caption: Workflow for Safe Handling of this compound.
3.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][6]
-
Store separately from oxidizing agents.[6]
Spill and Emergency Procedures: A Plan for the Unexpected
Immediate and correct response to a spill is critical.
4.1. Spill Response Protocol:
Sources
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- 3. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 5. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
